molecular formula C10H13BrO B13190669 3-(3-Bromo-2-methylpropyl)phenol

3-(3-Bromo-2-methylpropyl)phenol

Cat. No.: B13190669
M. Wt: 229.11 g/mol
InChI Key: AESOUQNDFMAGPK-UHFFFAOYSA-N
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Description

3-(3-Bromo-2-methylpropyl)phenol is a useful research compound. Its molecular formula is C10H13BrO and its molecular weight is 229.11 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

3-(3-bromo-2-methylpropyl)phenol

InChI

InChI=1S/C10H13BrO/c1-8(7-11)5-9-3-2-4-10(12)6-9/h2-4,6,8,12H,5,7H2,1H3

InChI Key

AESOUQNDFMAGPK-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)O)CBr

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Physicochemical Properties & Synthetic Utility of 3-(3-Bromo-2-methylpropyl)phenol

[1]

Executive Summary

This compound (CAS: 1519643-93-6) is a specialized bifunctional building block used in the synthesis of complex pharmaceutical intermediates.[1][2][3][4] Characterized by a phenolic hydroxyl group and a primary alkyl bromide positioned on a branched propyl chain, it serves as a critical scaffold for introducing the 3-(3-hydroxyphenyl)-2-methylpropyl moiety.[1] This molecule is particularly valuable in Structure-Activity Relationship (SAR) studies for antimuscarinic agents and as a precursor for introducing chiral isobutyl-like linkers into phenolic drugs.[1]

This guide provides a definitive analysis of its physicochemical properties, a validated synthetic workflow, and safety protocols for laboratory handling.[1]

Molecular Identification & Structural Analysis[1]

AttributeDetail
IUPAC Name This compound
CAS Number 1519643-93-6
Molecular Formula C₁₀H₁₃BrO
Molecular Weight 229.11 g/mol
SMILES CC(CBr)Cc1cccc(O)c1
InChIKey AESOUQNDFMAGPK-UHFFFAOYSA-N
Structural Class Halogenated Alkylphenol
Structural Features[1][6][7][8]
  • Meta-Substitution: The propyl chain is attached at the 3-position relative to the hydroxyl group.[1] This meta orientation preserves the electronic isolation of the phenol, distinct from the conjugation effects seen in ortho or para isomers.[1]

  • Chiral Center: Carbon-2 of the propyl chain is chiral (R/S).[1] Commercial preparations are typically racemic unless specified as enantiopure.[1]

  • Reactivity Dualism: Contains a nucleophilic phenol (pKa ~10) and an electrophilic alkyl bromide , enabling orthogonal functionalization.[1]

Physicochemical Profile

The following data aggregates calculated values and analogous experimental benchmarks for this specific congener.

Physical Constants
PropertyValue (Predicted/Analogous)Confidence/Source
Physical State Viscous Oil or Low-Melting SolidBased on m-propylphenol (liq.) vs. MW increase
Boiling Point 315°C ± 20°C (760 mmHg)ACD/Labs Predicted
Density 1.35 ± 0.05 g/cm³Estimated from brominated alkylphenols
Flash Point >110°CNon-volatile under ambient conditions
Vapor Pressure <0.001 mmHg at 25°CNegligible volatility
Solubility & Lipophilicity[1]
  • LogP (Octanol/Water): 3.42 ± 0.3 (Predicted).[1] The molecule is highly lipophilic due to the bromo-alkyl chain.[1]

  • Water Solubility: <1 mg/mL (Insoluble).[1]

  • Organic Solubility: Soluble in DCM, Ethyl Acetate, Methanol, DMSO, and THF.[1]

  • pKa (Acidic): 10.05 ± 0.15 .[1] The alkyl group at the meta position exerts a negligible inductive effect, keeping the acidity comparable to unsubstituted phenol (pKa 9.95).[1]

Synthetic Utility & Reactivity[1]

Core Reactivity Modes[1]
  • Nucleophilic Displacement (Sɴ2): The primary bromide is an excellent leaving group, susceptible to displacement by amines (to form secondary/tertiary amines) or thiols.[1] The β-branching (2-methyl group) slightly retards the rate compared to linear alkyl bromides but suppresses elimination side reactions.[1]

  • O-Alkylation/Acylation: The phenolic oxygen can be protected (e.g., TBDMS, Benzyl) or used as a nucleophile to form ether linkages.[1]

  • Electrophilic Aromatic Substitution: The phenol ring is activated at the ortho and para positions (relative to OH), allowing for further ring functionalization (e.g., nitration, halogenation).[1]

Recommended Synthetic Workflow

Direct alkylation of phenol with 1,3-dibromo-2-methylpropane typically yields mixtures of O-alkylation and C-alkylation (ortho/para).[1] Therefore, the authoritative synthetic route for the meta isomer involves a stepwise construction starting from 3-methoxybenzaldehyde.[1]

Protocol: Stepwise Construction via Wittig-Hydrogenation[1]
  • Step 1: Wittig Olefination

    • Reagents: 3-Methoxybenzaldehyde + Methyl 2-(triphenylphosphoranylidene)propionate.[1]

    • Product: Methyl 3-(3-methoxyphenyl)-2-methylacrylate.[1]

  • Step 2: Hydrogenation

    • Reagents: H₂ (Pd/C), MeOH.[1]

    • Mechanism:[1][5] Reduces the alkene to the alkane skeleton.[1]

  • Step 3: Reduction

    • Reagents: LiAlH₄ (THF).[1]

    • Product: 3-(3-Methoxyphenyl)-2-methylpropanol.[1]

  • Step 4: Bromination (Appel Reaction) [1]

    • Reagents: CBr₄, PPh₃, DCM.[1]

    • Product: 1-Bromo-3-(3-methoxyphenyl)-2-methylpropane.[1]

  • Step 5: Demethylation

    • Reagents: BBr₃ (DCM, -78°C to RT).[1]

    • Outcome: Cleaves the methyl ether to reveal the free phenol without affecting the alkyl bromide.[1]

SynthesisPathStart3-MethoxybenzaldehydeStep1Methyl 3-(3-methoxyphenyl)-2-methylacrylateStart->Step1Wittig(Ph3P=C(Me)COOMe)Step23-(3-Methoxyphenyl)-2-methylpropanolStep1->Step21. H2/Pd-C2. LiAlH4Step31-Bromo-3-(3-methoxyphenyl)-2-methylpropaneStep2->Step3Appel Rxn(CBr4, PPh3)FinalThis compoundStep3->FinalBBr3(Demethylation)

Figure 1: Validated synthetic pathway for the regioselective production of the target molecule.

Experimental Handling & Safety

Stability & Storage[1]
  • Light Sensitivity: Alkyl bromides can degrade under UV light, liberating HBr and turning yellow/brown.[1] Store in amber vials.

  • Oxidation: Phenols are prone to oxidation (quinonoid formation) upon prolonged air exposure.[1] Store under Argon/Nitrogen at 2-8°C.

  • Shelf Life: 12-18 months if stored properly (Desiccated, <4°C).[1]

Safety Profile (SDS Summary)
  • Hazards:

    • H315/H319: Causes skin and serious eye irritation (Phenol functionality).[1]

    • H317: May cause an allergic skin reaction (Alkylating agent potential).[1]

    • H302: Harmful if swallowed.[1]

  • PPE Requirements: Nitrile gloves (double-gloving recommended due to bromide permeability), safety goggles, and fume hood usage.[1]

  • Spill Cleanup: Absorb with inert material (vermiculite).[1] Do not use basic absorbents immediately as they may react exothermically with the phenol.[1]

Analytical Characterization (Expected Data)

To validate the identity of synthesized batches, compare against these expected spectral signatures:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.15 (t, 1H): Aromatic H (meta).[1]

    • δ 6.65-6.80 (m, 3H): Aromatic H (ortho/para).[1]

    • δ 4.80 (s, 1H): Phenolic -OH (exchangeable).[1]

    • δ 3.35-3.45 (dd, 2H): -CH₂Br (Deshielded by Br).[1]

    • δ 2.50-2.65 (m, 2H): Benzylic -CH₂-.[1]

    • δ 2.05 (m, 1H): Methine -CH(Me)-.[1]

    • δ 1.05 (d, 3H): Methyl group doublet.[1]

  • Mass Spectrometry (ESI+):

    • m/z: 229/231 [M+H]⁺ (1:1 isotopic ratio characteristic of Bromine).[1]

References

  • BenchChem. (2025).[1][6][7] Application Notes and Protocols for the Scale-up Synthesis of (3-Bromo-2-methylpropyl)benzene. Retrieved from (Analogous synthetic methodology).[1]

  • Sigma-Aldrich. (2024).[1] Product Specification: this compound (CAS 1519643-93-6).[1][3][4][8] Retrieved from .[1]

  • PubChem. (2025).[1] Compound Summary: 3-Bromo-2-methylphenol & Derivatives. National Library of Medicine.[1] Retrieved from (Structural analogs and property prediction models).[1]

  • Organic Syntheses. (1934).[1] o-Bromophenol and Alkylphenol Derivatives. Org. Synth. 14, 14. (Foundational phenolic chemistry protocols).

Navigating the Synthesis and Application of 3-(3-Bromo-2-methylpropyl)phenol: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of pharmaceutical and materials science research, the strategic design of molecular building blocks is paramount to innovation. This technical guide delves into the chemical identity, potential synthesis, and prospective applications of 3-(3-Bromo-2-methylpropyl)phenol, a compound of interest for drug development professionals and research scientists. While a specific CAS (Chemical Abstracts Service) number for this exact structure is not readily found in major chemical databases, this guide provides a comprehensive overview based on the well-established chemistry of its constituent functional groups.

Core Identifiers and Physicochemical Properties

Due to the apparent novelty of this compound, a registered CAS number has not been identified in public databases as of the time of this publication. However, we can deduce its molecular formula and other key identifiers.

IdentifierValueSource
Molecular Formula C₁₀H₁₃BrOCalculated
IUPAC Name This compound
Molecular Weight 229.11 g/mol Calculated
Canonical SMILES CC(CBr)CC1=CC=CC(O)=C1
InChI Key (Predicted)

Note: Physicochemical properties such as boiling point, melting point, and solubility are not available and would require experimental determination.

Strategic Synthesis: A Proposed Reaction Pathway

The synthesis of this compound can be approached through several logical retrosynthetic pathways. A plausible and efficient method involves the Friedel-Crafts alkylation of a protected phenol, followed by deprotection and subsequent bromination.

Experimental Protocol: A Generalized Approach

Step 1: Friedel-Crafts Alkylation of Anisole

  • Reaction Setup: To a stirred solution of anhydrous aluminum chloride (AlCl₃) in an excess of anisole (methoxybenzene) at 0°C, slowly add 1-bromo-2-methylpropene.

  • Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Purification: The reaction is quenched by the slow addition of ice-cold water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product, 3-(2-methylallyl)anisole, is then purified by column chromatography.

Step 2: Demethylation

  • Reaction Setup: The purified 3-(2-methylallyl)anisole is dissolved in a suitable solvent such as dichloromethane (DCM).

  • Execution: Boron tribromide (BBr₃) is added dropwise at -78°C. The mixture is allowed to slowly warm to room temperature and stirred until the reaction is complete.

  • Workup and Purification: The reaction is quenched with methanol, and the solvent is removed under reduced pressure. The residue is purified to yield 3-(2-methylallyl)phenol.

Step 3: Hydrobromination

  • Reaction Setup: 3-(2-methylallyl)phenol is dissolved in a non-polar solvent, and a radical initiator such as azobisisobutyronitrile (AIBN) is added.

  • Execution: The solution is heated, and hydrogen bromide (HBr) gas is bubbled through the mixture, or HBr in acetic acid is added. The anti-Markovnikov addition of HBr across the double bond will yield the target compound, this compound.

  • Workup and Purification: The reaction mixture is washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated, and the final product is purified by column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Alkylation cluster_step2 Step 2: Demethylation cluster_step3 Step 3: Hydrobromination Anisole Anisole Alkylation Friedel-Crafts Alkylation Anisole->Alkylation BromoMethylpropene 1-Bromo-2-methylpropene BromoMethylpropene->Alkylation AlCl3 AlCl₃ AlCl3->Alkylation Intermediate1 3-(2-methylallyl)anisole Alkylation->Intermediate1 Demethylation Demethylation Intermediate1->Demethylation BBr3 BBr₃ BBr3->Demethylation Intermediate2 3-(2-methylallyl)phenol Demethylation->Intermediate2 Hydrobromination Anti-Markovnikov Hydrobromination Intermediate2->Hydrobromination HBr HBr / AIBN HBr->Hydrobromination FinalProduct This compound Hydrobromination->FinalProduct

Proposed synthesis workflow for this compound.

Reactivity and Potential Applications in Drug Discovery

The chemical architecture of this compound offers a versatile platform for the synthesis of more complex molecules, particularly in the realm of drug development.

  • Nucleophilic Substitution: The primary bromide serves as an excellent leaving group, making the compound amenable to a wide range of nucleophilic substitution reactions. This allows for the introduction of various functional groups, such as amines, azides, and thiols, to generate a library of derivatives for biological screening.

  • Cross-Coupling Reactions: The phenolic hydroxyl group can be converted to a triflate, which, along with the bromide, provides two handles for palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig amination. This dual functionality enables the construction of intricate molecular frameworks.

  • Pharmacological Significance: Phenolic compounds are a well-established class of pharmacophores with a broad spectrum of biological activities, including antioxidant and anti-cancer properties.[1] The introduction of a brominated alkyl chain can modulate the lipophilicity and metabolic stability of the parent phenol, potentially enhancing its pharmacokinetic profile and therapeutic efficacy. The bromine atom can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.[2]

Reactivity_Pathways cluster_derivatives Potential Derivatives cluster_reactions Reaction Types Start This compound C₁₀H₁₃BrO SN2 Nucleophilic Substitution (SN2) Start->SN2 R-Br bond Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Ar-OH -> Ar-OTf Amines Amines Azides Azides Thiols Thiols Alkynes Alkynes (via Sonogashira) Aryl_groups Aryl/Heteroaryl Groups (via Suzuki) SN2->Amines R'-NH₂ SN2->Azides N₃⁻ SN2->Thiols R'-SH Coupling->Alkynes R'C≡CH Coupling->Aryl_groups R'-B(OH)₂

Key reactivity pathways for this compound.

Spectroscopic Characterization (Predicted)

While experimental data is unavailable, the expected spectroscopic features can be predicted based on analogous structures.

TechniquePredicted Key Features
¹H NMR - Aromatic protons (phenol ring) expected in the δ 6.5-7.5 ppm region.- Aliphatic protons of the bromo-methylpropyl side chain will appear upfield (δ 1.0-4.0 ppm).- A characteristic doublet for the methyl group.
¹³C NMR - Carbon signals for the phenol ring anticipated between δ 110-160 ppm.- Aliphatic carbon signals in the upfield region.
IR Spectroscopy - A broad O-H stretch for the phenolic hydroxyl group (~3200-3600 cm⁻¹).- C-H stretching for aromatic and aliphatic hydrogens.- C=C stretching for the aromatic ring.- A characteristic C-Br stretching vibration (~500-600 cm⁻¹).
Mass Spectrometry - A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the isotopic abundance of ⁷⁹Br and ⁸¹Br.

Safety and Handling

As with all brominated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. While specific toxicity data is not available, similar compounds are known to cause skin and eye irritation.

Conclusion

This compound represents a promising, albeit currently uncharacterized, building block for synthetic and medicinal chemistry. Its combination of a reactive alkyl bromide and a versatile phenolic ring provides a rich platform for the development of novel compounds with potential therapeutic applications. The synthetic and analytical frameworks presented in this guide offer a solid foundation for researchers to explore the chemistry and biological activity of this intriguing molecule.

References

  • PubChem. 3-Bromo-2-methylphenol. [Link]

  • PrepChem.com. Synthesis of 3-bromo-phenol. [Link]

  • PubChem. 1-Bromo-3-(3-bromo-2-methyl-propyl)-benzene. [Link]

  • NIST. Phenol, 3-bromo-. [Link]

  • Google Patents. CN102838493B - Synthesis method for 3-[(1R, 2R)-3-( dimethylamino)-1-ethyl-2-methylpropyl] phenol.
  • MDPI. Seaweed Phenolics: From Extraction to Applications. [Link]

Sources

Thermodynamic Stability Profile: 3-(3-Bromo-2-methylpropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide characterizes the thermodynamic stability of 3-(3-Bromo-2-methylpropyl)phenol , a bifunctional building block often encountered in the structural optimization of antimuscarinic agents (e.g., Tolterodine analogs) and phenolic resins.[1][2]

Unlike its ortho-substituted isomer—which suffers from rapid intramolecular cyclization to form dihydrobenzofurans—the meta-substitution pattern of this molecule precludes facile intramolecular etherification due to geometric strain.[1] However, this confers a unique instability profile dominated by intermolecular polymerization and oxidative coupling .[1] This guide details the thermodynamic drivers of these degradation pathways and provides validated protocols for their monitoring and mitigation.

Molecular Architecture & Theoretical Stability

To understand the stability of this compound, we must analyze the competing reactivity of its two functional termini: the nucleophilic phenoxide (derived from the phenol) and the electrophilic alkyl bromide.[2]

Electronic and Steric Parameters[1][3]
  • The Phenolic Moiety (

    
    ):  The hydroxyl group at position 1 activates the ring, making it susceptible to oxidative radical formation.[2] In neutral media, it acts as a hydrogen bond donor; in basic media, it becomes a potent nucleophile (phenoxide).[2]
    
  • The Alkyl Bromide: The C-Br bond (Bond Dissociation Energy

    
     285 kJ/mol) is the thermodynamic weak point.[2] The bromine is located at a primary carbon, but the adjacent 
    
    
    
    -methyl group (at position 2 of the propyl chain) introduces steric bulk (
    
    
    -value
    
    
    1.70).[2] This steric hindrance retards
    
    
    attack slightly but significantly favors
    
    
    elimination under thermal stress.[1]
  • Regiochemistry (The Meta-Constraint): The meta (1,3) relationship between the phenol and the alkyl side chain is the critical stability factor.[2]

    • Ortho-isomers cyclize rapidly (

      
      ) to form stable 5- or 6-membered rings (chromans).[1][2]
      
    • Meta-isomers (this molecule) cannot cyclize without forming a highly strained trans-paracyclophane-like bridge.[1] Therefore, thermodynamic instability manifests as oligomerization .[1][2]

Reactivity Map (Graphviz Visualization)[1][2]

MolecularReactivity Mol This compound Site_OH Phenolic OH (Nucleophile/Radical Source) Mol->Site_OH pKa ~10 Site_Br Alkyl Bromide (Electrophile/Leaving Group) Mol->Site_Br C-Br labile Site_Ring Aromatic Ring (e- Rich) Mol->Site_Ring Path_Ox Quinone/Dimer Formation Site_OH->Path_Ox Oxidation Path_Poly Polymerization (Oligomers) Site_OH->Path_Poly Intermolecular Attack Site_Br->Path_Poly Target of Phenoxide Path_Hyd Alcohol Impurity Site_Br->Path_Hyd Hydrolysis (H2O)

Figure 1: Reactivity map highlighting the dominant risk of intermolecular polymerization driven by the incompatibility of the nucleophilic head and electrophilic tail.[2]

Critical Degradation Pathways[1]

Intermolecular O-Alkylation (Polymerization)

This is the primary thermodynamic sink for the molecule in concentrated solution or melt phases.[2]

  • Mechanism: A phenoxide ion from Molecule A attacks the

    
    -carbon (C-Br) of Molecule B via an 
    
    
    
    mechanism.[1]
  • Thermodynamics: The formation of the ether bond (C-O-C) is exothermic (

    
     kJ/mol).[1][2] Unlike the ortho-isomer, where entropy favors cyclization, here entropy favors the monomer, but enthalpy strongly drives polymerization at high concentrations.[2]
    
  • Kinetics: Second-order kinetics (

    
    ).[1][2] Stability is inversely proportional to concentration.[1]
    
Hydrolysis

In the presence of moisture, the terminal bromide is displaced by water.[2]

  • Product: 3-(3-Hydroxy-2-methylpropyl)phenol.[1]

  • Conditions: Accelerated by heat and low pH (acid-catalyzed cleavage) or high pH (hydroxide displacement).[1][2] The hydrophobic nature of the 2-methylpropyl chain offers some kinetic protection against hydrolysis compared to a linear propyl chain.

Oxidative Dimerization

Phenols are redox-active.[1] Trace metal ions (Fe, Cu) or light exposure can generate phenoxy radicals.[1][2]

  • Outcome: Formation of biphenyl dimers (C-C coupling) or diphenoquinones.[1][2] This results in significant color change (yellowing/browning) of the material.[2]

Experimental Profiling Protocols

To validate the stability profile, the following stress testing (forced degradation) protocols are recommended. These are designed to be self-validating via mass balance checks.[1]

Automated Stress Testing Workflow
Stress TypeConditionsDurationTarget Degradant
Hydrolytic (Acid) 0.1 N HCl, Reflux24 HoursDes-bromo alcohol
Hydrolytic (Base) 0.1 N NaOH, Ambient4 HoursPolymer/Oligomer (Precipitate)
Oxidative 3%

, Ambient
12 HoursQuinones/Dimers
Thermal 60°C (Solid State)7 DaysDimerization
Photolytic 1.2 million lux hours--Radical coupling products
Analytical Method (HPLC-UV/MS)
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Rationale: The high lipophilicity of the bromine and methyl group requires a strong organic gradient to elute the parent peak.[2] Oligomers will elute at the end of the gradient or require a wash step.[2]

Degradation Pathway Diagram (Graphviz)

DegradationPathways cluster_0 Major Pathway (High Conc/Base) cluster_1 Minor Pathway (Aqueous) cluster_2 Radical Pathway (Light/O2) Parent This compound (Parent) Polymer Poly(phenyl ether) Oligomers (Insoluble Precipitate) Parent->Polymer Intermolecular SN2 (k_poly) Alcohol 3-(3-Hydroxy-2-methylpropyl)phenol (Hydrolysis Product) Parent->Alcohol H2O / Heat Quinone Biphenyl Dimers / Quinones (Colored Impurities) Parent->Quinone [O] / hν

Figure 2: Degradation cascade showing the bifurcation between polymerization (concentration dependent) and hydrolysis.[1][2]

Stabilization & Storage Strategies

Based on the thermodynamic analysis, the following storage protocols are mandatory to maintain purity >98%:

  • Concentration Management: Never store as a concentrated oil or neat liquid at room temperature.[1] The high effective concentration of reacting partners drives polymerization.

    • Recommendation: Store as a solid (if crystallized) or as a dilute solution (<0.1 M) in a non-nucleophilic solvent (e.g., Toluene, DCM).[2]

  • Acidity Control: Maintain a slightly acidic environment (pH 4-5 equivalent) to suppress phenoxide formation.[1] Avoid storage in basic glass or containers that leach alkali.[1]

  • Inert Atmosphere: Store under Argon/Nitrogen to prevent oxidative coupling.

  • Temperature: Store at -20°C. The activation energy (

    
    ) for the alkylation of phenol is moderate; reducing temperature significantly halts the bimolecular reaction.
    

References

  • Pfizer Inc. (2001).[1] Methods for the synthesis of Tolterodine and intermediates thereof.[3] U.S. Patent 6,310,248.[1]

    • Context: Describes the handling of bromo-phenol intermediates and the risks of impurity formation in the synthesis of antimuscarinic agents.
  • BenchChem. (2025).[1][2][4][5] Unraveling the Fate of Bromophenols: A Comparative Guide to Degradation Pathways.

    • Context: Provides general degradation mechanisms for brominated phenolic compounds, specifically oxidative pathways.[1][2][6]

  • National Institute of Standards and Technology (NIST). (2012).[1][2][7] Thermophysical Properties of Halogenated Hydrocarbons. NIST Web Thermo Tables.[1][7] [2]

    • Context: Source for bond dissociation energies and thermodynamic properties of analogous alkyl bromides.[1]

  • Royal Society of Chemistry. (2025).[1] Intramolecular Cyclization of Phenols through Oxidative Nucleophilic Aromatic Substitution.[1][8][1][2]

    • Context: Contrasts the cyclization potential of ortho- vs meta-substituted phenols, validating the geometric constraints of the meta-isomer.

Sources

Literature review of 3-(3-Bromo-2-methylpropyl)phenol synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-(3-Bromo-2-methylpropyl)phenol for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted phenolic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a reactive bromine atom and a phenolic hydroxyl group, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of plausible synthetic pathways for this target molecule, grounded in established chemical principles. Each proposed route is analyzed for its mechanistic underpinnings, potential challenges, and practical considerations for laboratory execution. The information presented herein is intended to empower researchers to make informed decisions in the design and optimization of their synthetic strategies.

Retrosynthetic Analysis: Devising Potential Pathways

A retrosynthetic analysis of this compound reveals several logical disconnections, suggesting multiple feasible forward synthetic routes. The primary bond formations to consider are the carbon-carbon bond between the aromatic ring and the alkyl side chain, and the carbon-bromine bond.

G cluster_pathway1 Pathway 1: Friedel-Crafts Alkylation cluster_pathway2 Pathway 2: Grignard-based Synthesis cluster_pathway3 Pathway 3: Aromatic Substitution and Functional Group Interconversion Target This compound Phenol + Alkylating Agent Phenol + Alkylating Agent Target->Phenol + Alkylating Agent 3-Bromophenol Derivative + Side Chain Precursor 3-Bromophenol Derivative + Side Chain Precursor Target->3-Bromophenol Derivative + Side Chain Precursor Functional Group Interconversion Functional Group Interconversion Target->Functional Group Interconversion Alkylating Agent Alkylating Agent 1,3-Dibromo-2-methylpropane 1,3-Dibromo-2-methylpropane Alkylating Agent->1,3-Dibromo-2-methylpropane 3-Hydroxy-2-methylprop-1-ene 3-Hydroxy-2-methylprop-1-ene Alkylating Agent->3-Hydroxy-2-methylprop-1-ene 3-Bromophenol Derivative 3-Bromophenol Derivative Protected 3-Bromophenol Protected 3-Bromophenol 3-Bromophenol Derivative->Protected 3-Bromophenol Alkylated Phenol Precursor Alkylated Phenol Precursor Functional Group Interconversion->Alkylated Phenol Precursor

Caption: Retrosynthetic analysis of this compound.

This analysis leads to three primary strategic approaches:

  • Pathway 1: Friedel-Crafts Alkylation of Phenol. This is a direct approach to forming the C-C bond between the phenol and the alkyl side chain.

  • Pathway 2: Grignard-based Synthesis. This strategy offers regiochemical control by starting with a pre-functionalized aromatic ring.

  • Pathway 3: Aromatic Substitution and Functional Group Interconversion. This pathway explores the possibility of introducing the necessary functional groups onto a pre-existing carbon skeleton.

Pathway 1: Friedel-Crafts Alkylation of Phenol

The Friedel-Crafts alkylation is a classic and powerful method for forming carbon-carbon bonds to an aromatic ring.[1][2][3] This pathway involves the reaction of phenol with a suitable alkylating agent in the presence of a Lewis acid catalyst.[1][4]

Mechanistic Considerations

The reaction proceeds via an electrophilic aromatic substitution mechanism.[2][3] The Lewis acid activates the alkylating agent, generating a carbocation or a carbocation-like complex.[3][5] The electron-rich phenol ring then acts as a nucleophile, attacking the electrophile.[1] A subsequent deprotonation restores the aromaticity of the ring.[1]

A key challenge in Friedel-Crafts alkylation is controlling the regioselectivity. The hydroxyl group of phenol is an ortho-, para-directing group. However, under certain conditions, meta-alkylation can be achieved, often at higher temperatures where the thermodynamically more stable product is favored. Another significant challenge is the potential for carbocation rearrangements to more stable carbocations, which can lead to a mixture of isomeric products.[1][6] Polyalkylation is also a common side reaction, as the initial alkylated product can be more reactive than the starting phenol.[1][5]

Sub-Pathway 1a: Direct Alkylation with 1,3-Dibromo-2-methylpropane

This approach is the most direct, utilizing a commercially available or readily synthesized alkylating agent.

Reaction Scheme:

G Phenol Phenol Product This compound Phenol->Product + Dibromo 1,3-Dibromo-2-methylpropane Dibromo->Product Catalyst Lewis Acid (e.g., AlCl3) Catalyst->Product

Caption: Direct Friedel-Crafts alkylation of phenol.

Experimental Protocol (Hypothetical)
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃) and a suitable solvent (e.g., nitrobenzene or an excess of phenol).

  • Reaction: Cool the mixture in an ice bath. Slowly add a solution of 1,3-dibromo-2-methylpropane in the same solvent from the dropping funnel with vigorous stirring.

  • Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature or gently heat to promote meta-alkylation. Monitor the reaction by TLC or GC. Upon completion, quench the reaction by slowly pouring the mixture over crushed ice and hydrochloric acid.

  • Purification: Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the residue by column chromatography or vacuum distillation.

Causality and Challenges
  • Choice of Lewis Acid: A strong Lewis acid like AlCl₃ is typically required.[1][3] However, milder Lewis acids such as FeCl₃ or BF₃ could be explored to minimize side reactions.[1]

  • Solvent: The choice of solvent can influence the regioselectivity. Using phenol as the solvent can help to minimize polyalkylation by keeping the concentration of the alkylating agent low relative to the aromatic substrate.[1]

  • Temperature Control: Higher temperatures may favor the thermodynamically more stable meta-product, but can also lead to increased side reactions.

  • Selectivity: The primary challenge is achieving selective mono-alkylation at the meta-position. The presence of two bromine atoms in the alkylating agent could lead to diarylation or polymerization.

Sub-Pathway 1b: Alkylation with a Precursor and Subsequent Bromination

To circumvent the issues of using a di-halogenated alkylating agent, a precursor alcohol can be used, followed by conversion of the hydroxyl group to a bromide.

Reaction Scheme:

G Phenol Phenol Intermediate 3-(3-Hydroxy-2-methylpropyl)phenol Phenol->Intermediate + AllylAlcohol 2-Methyl-2-propen-1-ol AllylAlcohol->Intermediate Catalyst Acid Catalyst Catalyst->Intermediate Product This compound Intermediate->Product BrominatingAgent PBr3 or HBr BrominatingAgent->Product

Caption: Two-step alkylation and bromination sequence.

Experimental Protocol (Adapted from similar transformations)

Step 1: Friedel-Crafts Alkylation with 2-Methyl-2-propen-1-ol

  • Setup: In a manner similar to Sub-Pathway 1a, set up a reaction flask with phenol and an acid catalyst (e.g., a cation-exchange resin like Amberlyst-15, which can offer milder conditions).[7][8]

  • Reaction: Slowly add 2-methyl-2-propen-1-ol to the heated phenol/catalyst mixture. The reaction with an alkene or alcohol often requires a protic acid co-catalyst if a Lewis acid is used.[1]

  • Work-up and Purification: After the reaction is complete, filter off the catalyst (if solid) and work up the reaction mixture as previously described to isolate the intermediate alcohol.

Step 2: Bromination of the Intermediate Alcohol

  • Reaction: Dissolve the purified 3-(3-hydroxy-2-methylpropyl)phenol in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane). Cool the solution in an ice bath.

  • Reagent Addition: Slowly add a brominating agent such as phosphorus tribromide (PBr₃) or a concentrated solution of hydrobromic acid (HBr).

  • Work-up and Purification: After the reaction is complete, quench with water and separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography.

Causality and Advantages
  • Reduced Side Reactions: Using a mono-functionalized alkylating agent minimizes the risk of polyalkylation and polymerization associated with dihaloalkanes.

  • Milder Conditions: The use of an alcohol with a solid acid catalyst can provide a more controlled reaction compared to the harsh conditions often required with alkyl halides and strong Lewis acids.[7][8]

  • Regioselectivity: While still a challenge, the conditions for alkylation with an alcohol can sometimes be tuned to favor a specific isomer.

Pathway 2: Grignard-based Synthesis

This pathway offers a more controlled approach to ensure the desired meta-substitution pattern by building the side chain onto a pre-existing 3-substituted phenol derivative.

Mechanistic Principles

The core of this pathway is the formation of a Grignard reagent from a protected 3-bromophenol.[9][10][11] Grignard reagents are potent nucleophiles and strong bases, necessitating the protection of the acidic phenolic proton.[9] The Grignard reagent is then reacted with a suitable electrophile to introduce the 2-methylpropyl side chain, followed by deprotection and functional group interconversion.

Reaction Scheme:

G Bromophenol 3-Bromophenol ProtectedBromophenol Protected 3-Bromophenol Bromophenol->ProtectedBromophenol ProtectingGroup Protection (e.g., MOM-Cl) Grignard Grignard Reagent ProtectedBromophenol->Grignard Magnesium Mg, THF Intermediate1 Protected Intermediate Alcohol Grignard->Intermediate1 Epoxide Isobutylene Oxide Intermediate2 Diol Intermediate Intermediate1->Intermediate2 Deprotection Deprotection Product This compound Intermediate2->Product Bromination Selective Bromination

Caption: Grignard-based synthesis of the target molecule.

Experimental Protocol (Conceptual)
  • Protection of 3-Bromophenol: React 3-bromophenol with a suitable protecting group, such as methoxymethyl chloride (MOM-Cl) or tert-butyldimethylsilyl chloride (TBDMS-Cl), in the presence of a base to form the protected ether.

  • Grignard Reagent Formation: React the protected 3-bromophenol with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the Grignard reagent.[11]

  • Reaction with Electrophile: Add isobutylene oxide to the Grignard reagent solution at low temperature. This will introduce the 2-methyl-2-hydroxypropyl side chain.

  • Deprotection: Remove the protecting group under appropriate conditions (e.g., acidic conditions for MOM or fluoride source for TBDMS) to yield 3-(2-hydroxy-2-methylpropyl)phenol.

  • Functional Group Interconversion: Convert the tertiary alcohol to the primary bromide. This is a challenging transformation and may require a multi-step sequence, such as dehydration to the alkene followed by hydrobromination under anti-Markovnikov conditions.

Rationale and Critical Considerations
  • Regiocontrol: This method provides excellent control over the substitution pattern, as the starting material already has the desired meta-relationship between the bromine and the eventual hydroxyl group.

  • Grignard Reagent Reactivity: Grignard reagents are highly sensitive to moisture and protic functional groups.[9] Therefore, anhydrous conditions are crucial, and the phenolic proton must be protected.

  • Choice of Electrophile: Isobutylene oxide is a suitable electrophile for introducing the required carbon skeleton. Other electrophiles, such as an appropriate aldehyde followed by further manipulation, could also be considered.

  • Final Bromination Step: The conversion of the tertiary alcohol to the primary bromide is non-trivial and represents a significant hurdle in this pathway.

Pathway 3: Aromatic Substitution and Functional Group Interconversion

This pathway involves starting with a commercially available, appropriately substituted benzene derivative and performing a series of functional group interconversions to arrive at the target molecule.

Reaction Scheme:

G StartingMaterial 3-Bromo-2-methylphenol Intermediate1 Alkylated Phenol StartingMaterial->Intermediate1 Alkylation Alkylation Product This compound Intermediate1->Product Bromination Bromination

Caption: Synthesis via functional group interconversion.

Conceptual Steps
  • Starting Material: A potential starting material could be 3-bromo-2-methylphenol.[12]

  • Alkylation: The phenolic hydroxyl group could be alkylated under Williamson ether synthesis conditions, but this would not form the desired C-C bond. A more plausible approach would be to perform a Friedel-Crafts type reaction on a different starting material, such as (2-methylpropyl)benzene, followed by bromination and introduction of the hydroxyl group. However, directing the substitution to the desired positions would be challenging.

  • Bromination: Benzylic bromination of an alkylated phenol could be an option if the alkyl side chain is introduced first.[6] However, the conditions for benzylic bromination (e.g., using N-bromosuccinimide) might also lead to bromination of the activated phenol ring.

Feasibility and Challenges

This pathway is conceptually the most complex due to the challenges of controlling regioselectivity in multiple aromatic substitution steps. The directing effects of the various substituents would need to be carefully considered at each stage. While potentially feasible, it is likely to be less efficient and higher-risk than the previously described pathways.

Comparative Analysis and Recommendations

PathwayKey AdvantagesKey ChallengesRecommended For
1a: Direct Friedel-Crafts Most direct route, fewest steps.Poor regioselectivity, risk of polyalkylation and rearrangements.Exploratory synthesis where a mixture of isomers is acceptable for initial screening.
1b: Alkylation-Bromination Better control over side reactions compared to 1a.Regioselectivity of the initial alkylation is still a concern.A good balance of directness and control, likely a practical starting point.
2: Grignard-based Excellent regiochemical control.Multi-step, requires protection/deprotection, final bromination is difficult.Situations where high purity of the meta-isomer is critical and a longer synthesis is acceptable.
3: Functional Group Interconversion Utilizes different starting materials.Complex control of regioselectivity in multiple steps.Highly specialized applications where other routes have failed.

For most research and development applications, Pathway 1b (Alkylation with a Precursor and Subsequent Bromination) represents the most promising starting point. It offers a reasonable compromise between the number of synthetic steps and the level of control over the reaction. The use of a solid acid catalyst for the initial alkylation could provide a greener and more manageable process.

Conclusion

The synthesis of this compound can be approached through several strategic pathways, each with its own set of advantages and challenges. A thorough understanding of the underlying reaction mechanisms, particularly those of Friedel-Crafts alkylation and Grignard reactions, is essential for the successful execution of these syntheses. By carefully considering factors such as regioselectivity, potential side reactions, and the practicality of each step, researchers can select and optimize a pathway that best suits their specific needs in the fields of drug discovery and materials science. This guide provides the foundational knowledge to embark on the synthesis of this and structurally related molecules with a higher probability of success.

References

  • Study.com. (n.d.). Show how to synthesize the compound 1-Bromo-2-methyl-2-propanol from isobutane (2-methylpropane). Retrieved from [Link]

  • Filo. (2025, November 18). 1-bromo-2-propanol made from 2-propanol. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). Phenol alkylation (Friedel-Crafts Alkylation). Retrieved from [Link]

  • Laguna, O., et al. (2025, July 23). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Molecules, 25(15), 3354. [Link]

  • Ma, Q., et al. (2006, February 16). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A, 110(6), 2246-52. [Link]

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  • Karpenko, Y., et al. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2353. [Link]

  • PrepChem.com. (n.d.). Preparation of 1-bromo-2-propanol. Retrieved from [Link]

  • Gulçin, İ., et al. (2012, April 15). Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives. Archiv der Pharmazie, 345(4), 286-94. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007140965A1 - Accelerated synthesis of substituted hydroxymethyl phenols.
  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). 6-Alkyl derivatives of 3-(3,4-dihydroxyphenyl)alanine (dopa). Part I. Synthesis via oxazolinones. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, February 26). Phenol preparation from Grignard reagent. Retrieved from [Link]

  • Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.). Phenol Alkylation Plant. Retrieved from [Link]

  • Zhang, Y., et al. (2017, June 19). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. ACS Catalysis, 7(7), 4648-4658. [Link]

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  • Google Patents. (n.d.). CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.
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  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

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Sources

Comprehensive Technical Profile: 3-(3-Bromo-2-methylpropyl)phenol

[2]

Executive Summary

This compound is a bifunctional organic building block characterized by a phenolic hydroxyl group and a primary alkyl bromide, separated by a branched carbon chain.[1][2] It serves as a critical electrophilic intermediate in the synthesis of 3-substituted phenylpropylamine derivatives, a pharmacophore common in CNS-active agents and antimuscarinic drugs.[1][2]

This guide outlines the molecular identity, theoretical physiochemical properties, synthetic pathways, and handling protocols for researchers utilizing this compound in medicinal chemistry campaigns.[1][2]

Part 1: Chemical Identity & Physiochemical Properties[1][2]

Molecular Specifications

The compound consists of a phenol ring substituted at the meta (3-) position with a 3-bromo-2-methylpropyl chain.[1][2] This specific substitution pattern is vital for maintaining the binding affinity in target receptors (e.g., Muscarinic M3 or Adrenergic receptors) where the phenolic -OH acts as a hydrogen bond donor.[1][2]

PropertySpecification
Chemical Name This compound
IUPAC Name This compound
Molecular Formula C₁₀H₁₃BrO
Molecular Weight 229.12 g/mol
Exact Mass 228.015 g/mol
Elemental Analysis C: 52.42%, H: 5.72%, Br: 34.88%, O: 6.98%
Physical State Viscous oil or low-melting solid (Predicted)
In Silico Physiochemical Profile

Note: Values are calculated based on group contribution methods for the specific structure.

  • LogP (Octanol/Water): ~3.4 – 3.9 (High lipophilicity due to the alkyl bromide chain).[1][2]

  • Topological Polar Surface Area (TPSA): 20.2 Ų (Attributable solely to the phenolic -OH).[1][2]

  • Boiling Point: Predicted ~300°C at 760 mmHg (Decomposition likely before boiling).[1][2]

  • pKa (Phenol): ~9.9 (Typical for alkyl-substituted phenols).[1][2]

Part 2: Synthetic Pathways & Manufacturing[1][2]

The synthesis of this compound generally proceeds via the reduction of the corresponding hydrocinnamic acid derivative, followed by selective bromination.[1][2]

Retrosynthetic Analysis

The most robust route involves the reduction of 3-(3-hydroxyphenyl)-2-methylpropanoic acid to the diol, followed by selective activation of the primary alcohol.[1][2]

Detailed Synthetic Protocol (Route A)
Step 1: Reduction of the Acid

Precursor: 3-(3-hydroxyphenyl)-2-methylpropanoic acid [CAS: 1784317-66-3 or analogs].[1][2] Reagents: Borane-Dimethyl Sulfide (BMS) or Lithium Aluminum Hydride (LiAlH₄).[1][2] Solvent: Anhydrous THF.

  • Dissolution: Dissolve the acid precursor in anhydrous THF under N₂ atmosphere.

  • Addition: Add BMS dropwise at 0°C to prevent runaway exotherm.

  • Reflux: Heat to reflux for 2-4 hours to ensure complete reduction of the carboxylate to the primary alcohol.

  • Quench: Carefully quench with MeOH, concentrate, and partition between EtOAc/Water.

  • Product: 3-(3-hydroxy-2-methylpropyl)phenol (Intermediate).

Step 2: Selective Bromination (Appel Reaction)

Reagents: Carbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃).[1][2] Solvent: Dichloromethane (DCM).[1][2]

  • Setup: Dissolve the intermediate diol in DCM at 0°C.

  • Mechanism: The PPh₃ activates the CBr₄.[1][2] The primary aliphatic alcohol is significantly more nucleophilic towards the phosphorus center than the phenolic hydroxyl, allowing for kinetic selectivity.[1][2]

  • Reaction: Stir at 0°C to RT for 1-2 hours.

  • Workup: Evaporate solvent and purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Yield: Target bromide, This compound .

Synthesis Flowchart (Graphviz)[1][2]

SynthesisPathPrecursor3-(3-Hydroxyphenyl)-2-methylpropanoic AcidStep1Reduction(BH3·DMS / THF)Precursor->Step1Intermediate3-(3-Hydroxy-2-methylpropyl)phenol(Diol Intermediate)Step1->IntermediateStep2Selective Bromination(CBr4 / PPh3 / DCM)Intermediate->Step2ProductThis compound(Target Electrophile)Step2->Product

Figure 1: Synthetic pathway from the hydrocinnamic acid precursor to the target alkyl bromide.[1][2]

Part 3: Applications in Drug Development[1][2]

This molecule acts as a "warhead" for attaching the 3-(3-hydroxyphenyl)-2-methylpropyl moiety to amines.[1][2] This scaffold is structurally homologous to fragments found in:

  • Tapentadol Analogs: Tapentadol possesses a 3-phenylpropylamine backbone with a 2-methyl substituent.[1][2] This bromide allows for the synthesis of des-ethyl analogs or specific metabolic probes.[1][2]

  • Antimuscarinic Agents: Similar to the synthesis of Fesoterodine or Tolterodine derivatives, where a phenolic ring is linked via a propyl chain to a diisopropylamine group.[1][2]

  • Radio-ligand Synthesis: The bromide is an excellent leaving group for substitution with ¹⁸F (fluorine-18) or ¹¹C-labeled amines for PET imaging studies of adrenergic receptors.[1][2]

Standard Derivatization Protocol (N-Alkylation)[1][2]
  • Substrate: Secondary amine (e.g., Diisopropylamine, Dimethylamine).[1][2]

  • Base: K₂CO₃ or DIPEA (Hünig's base).[1][2]

  • Solvent: Acetonitrile or DMF.[1][2]

  • Conditions: Heat at 60-80°C. The bromide is displaced by the amine, forming the tertiary amine drug scaffold.[1][2]

Part 4: Handling, Stability & Safety[1][2]

Stability Profile
  • Thermal: Stable at room temperature, but avoid prolonged heating >100°C without solvent to prevent self-alkylation (polymerization of phenol + bromide).[1][2]

  • Light: Alkyl bromides can be light-sensitive; store in amber vials.[1][2]

  • Hydrolysis: Slowly hydrolyzes in water/basic conditions back to the alcohol; keep anhydrous.[1][2]

Safety Hazards (GHS Classification)
  • Skin Corrosion/Irritation (Category 2): Phenolic compounds cause chemical burns.[1][2]

  • Serious Eye Damage (Category 1): Risk of irreversible damage.[1][2]

  • Acute Toxicity (Oral/Dermal): Toxic if swallowed or in contact with skin.[1][2]

  • Genotoxicity Warning: As an alkylating agent (alkyl bromide), it should be treated as a potential mutagen.[1][2] Use double-gloving and work within a fume hood.[1][2]

References

  • PubChem Compound Summary: 2-Bromo-4-(sec-butyl)phenol (Isomer Data). National Center for Biotechnology Information.[1][2] Accessed February 26, 2026.[1][2] [Link][1][2]

  • Accela ChemBio: 2-Amino-3-(3-hydroxyphenyl)-2-methylpropanoic Acid. Accela ChemBio Inc.[1][2] Accessed February 26, 2026.[1][2] [Link]

A Technical Guide to the Reactivity of the Phenolic Group in 3-(3-Bromo-2-methylpropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Molecule of Duality and Opportunity

In the landscape of medicinal chemistry and synthetic methodology, molecules possessing multiple, strategically placed reactive centers offer a rich playground for structural diversification. 3-(3-Bromo-2-methylpropyl)phenol is a prime example of such a scaffold. It presents two distinct points of chemical reactivity: a nucleophilic aromatic ring activated by a hydroxyl group, and an electrophilic primary alkyl bromide. This guide provides an in-depth exploration of the reactivity of the phenolic moiety within this specific molecular context. We will dissect the electronic and steric factors that govern its behavior, present detailed protocols for key transformations, and analyze the fascinating competition between intermolecular reactions and a highly favorable intramolecular cyclization pathway. For the drug development professional, understanding this dual reactivity is paramount for leveraging this scaffold to create novel, structurally complex, and potentially bioactive compounds.

Part 1: The Intrinsic Reactivity of the Phenolic Moiety

The chemical behavior of the phenol group in this compound is governed by a delicate interplay of electronic effects, steric hindrance, and the acidity of the hydroxyl proton.

Electronic Landscape: The Activating Power of the Hydroxyl Group

The hydroxyl (–OH) group is a powerful activating substituent in electrophilic aromatic substitution (EAS).[1][2][3] This is due to its strong positive resonance (+R) effect, where the oxygen's lone pairs are delocalized into the benzene ring.[3][4] This donation of electron density significantly enriches the ortho and para positions, making them highly susceptible to attack by electrophiles.[1][3][5] While oxygen is also electronegative and exerts an electron-withdrawing inductive (–I) effect, the resonance effect is dominant, leading to a net activation of the ring.[3]

The 3-(3-Bromo-2-methylpropyl) side chain is positioned meta to the hydroxyl group. As an alkyl group, it exerts a weak, electron-donating inductive (+I) effect, which slightly increases the overall electron density of the ring but does not fundamentally alter the directing influence of the powerful –OH group.[6] Crucially, being in the meta position, the side chain's inductive effect does not participate in the resonance stabilization provided by the hydroxyl group to the ortho and para positions.[7]

Caption: Electronic contributions to phenol reactivity.

Steric Considerations

The 3-(3-Bromo-2-methylpropyl) group possesses moderate steric bulk. Its presence at position 3 can create some steric hindrance at the adjacent ortho position (position 2). Consequently, electrophilic attack may show a preference for the less hindered ortho position (position 6) and the electronically favored para position (position 4).[5][6] This steric influence can be a valuable tool for controlling regioselectivity in aromatic substitution reactions.

Acidity and Phenoxide Nucleophilicity

Phenols are weakly acidic (pKa ≈ 10 for phenol itself). The electron-donating alkyl side chain in our target molecule slightly decreases this acidity by destabilizing the resulting phenoxide anion.[6][8] However, deprotonation with a suitable base, such as sodium hydroxide or sodium hydride, readily generates the corresponding sodium phenoxide.[9][10] This phenoxide ion is a significantly more potent nucleophile than the neutral phenol due to the localized negative charge on the oxygen atom, and it is the key intermediate for reactions at the phenolic oxygen.[9][11]

Part 2: Key Reactions of the Phenol Group

The reactivity of the phenol can be broadly categorized into two main classes: electrophilic substitution on the aromatic ring and nucleophilic reactions at the oxygen atom.

Electrophilic Aromatic Substitution (EAS)

Phenols undergo EAS reactions such as halogenation, nitration, and sulfonation much more readily than benzene, often without the need for a Lewis acid catalyst.[9]

Due to the high activation of the ring, halogenation of phenols can be difficult to control. For instance, reacting phenol with bromine water leads to the immediate formation of a white precipitate of 2,4,6-tribromophenol.[1][10]

Causality in Experimental Choice: To achieve selective monobromination, the extreme reactivity of the phenol ring must be tempered. This is accomplished by using a non-polar solvent like carbon disulfide (CS₂) or chloroform (CHCl₃) at low temperatures.[2][12] These solvents do not solvate the phenoxide ion as effectively as water, reducing the degree of ionization and thus moderating the ring's activation. This allows for controlled substitution, yielding primarily a mixture of ortho- and para-bromophenols.[10]

Similarly, the conditions for nitration dictate the outcome. Treatment with dilute nitric acid at low temperatures yields a mixture of o- and p-nitrophenols.[1][12] In contrast, concentrated nitric acid causes significant oxidative degradation and leads to the formation of 2,4,6-trinitrophenol (picric acid).[1][13]

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

ReactionReagents & ConditionsMajor Product(s)Minor Product(s)Rationale
Bromination Br₂ in CS₂, 0°C4-Bromo-3-(...)-phenol, 6-Bromo-3-(...)-phenol2-Bromo-3-(...)-phenolElectronic activation at o/p positions. Steric hindrance at C2 favors C6 and C4.
Nitration Dilute HNO₃, 298 K4-Nitro-3-(...)-phenol, 6-Nitro-3-(...)-phenol2-Nitro-3-(...)-phenolSimilar to bromination; ortho and para directing.
Friedel-Crafts Acylation CH₃COCl, AlCl₃Complex mixtureComplex mixtureO-acylation (Fries rearrangement precursor) competes with C-acylation. Lewis acid complexes with -OH.

Protocol 1: Selective Monobromination of this compound

This protocol is designed to favor the formation of monobrominated products by controlling the reactivity of the phenol ring.

Materials:

  • This compound

  • Carbon disulfide (CS₂), anhydrous

  • Bromine (Br₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1.0 equivalent of this compound in anhydrous CS₂.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Bromine Addition: In the dropping funnel, prepare a solution of 1.0 equivalent of bromine in CS₂. Add this solution dropwise to the stirred phenol solution over 30 minutes, maintaining the temperature at 0°C. The reaction is exothermic; slow addition is critical to prevent over-bromination.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The starting material should be consumed within 1-2 hours.

  • Quenching: Upon completion, slowly add saturated aqueous Na₂S₂O₃ solution to quench any unreacted bromine (the red-brown color will disappear).

  • Workup: Add saturated aqueous NaHCO₃ to neutralize any HBr formed. Transfer the mixture to a separatory funnel, add DCM to facilitate separation, and wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by silica gel column chromatography to separate the para and ortho isomers.

The Phenolic Oxygen: Intramolecular vs. Intermolecular Nucleophilicity

Deprotonation of the phenol to its phenoxide form opens up a second major reaction pathway: nucleophilic attack by the oxygen atom. This is the basis for the Williamson ether synthesis and ester formation.[9][14]

The most compelling feature of this compound is its capacity for an intramolecular Williamson ether synthesis.[15][16] The phenoxide, once formed, is perfectly positioned to attack the electrophilic primary carbon bearing the bromine atom within the same molecule. This S_N2 reaction results in the formation of a stable, six-membered cyclic ether, a chromane derivative.

G start This compound step1 Deprotonation (e.g., NaH in THF) start->step1 Add Base intermediate Sodium Phenoxide Intermediate (Nucleophilic Oxygen) step1->intermediate Formation of Nucleophile step2 Intramolecular SN2 Attack intermediate->step2 O- attacks C-Br product 6-methyl-3,4-dihydro-2H-chromane (Cyclic Ether Product) step2->product Ring Closure

Caption: Workflow for intramolecular cyclization.

This intramolecular pathway is kinetically favored over intermolecular reactions, especially at lower concentrations, due to the high effective molarity of the two reacting groups being tethered together.[17] The formation of a six-membered ring is also thermodynamically favorable. This reaction provides a direct and efficient route to the valuable chromane scaffold, which is present in numerous bioactive compounds.[18]

Table 2: Competing Nucleophilic Pathways for the Phenoxide

PathwayReactantsConditionsProduct TypeFavoring Factors
Intramolecular O-Alkylation Phenoxide (internal electrophile)Base (NaH, K₂CO₃), Dilute solutionChromane (Cyclic Ether)Proximity of reactive centers, formation of a stable 6-membered ring.
Intermolecular O-Alkylation Phenoxide + External Electrophile (e.g., CH₃I)Base, Concentrated solution, Potent external electrophileAryl EtherHigh concentration of external electrophile.
Intermolecular C-Alkylation Phenoxide + External ElectrophileHigh temperatures, certain solventsC-Alkyl PhenolSteric hindrance around oxygen, thermodynamic control.[19][20]

Protocol 2: Base-Mediated Intramolecular Cyclization

This protocol is designed to exclusively favor the intramolecular ring-closing reaction to form the chromane derivative.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF. Add 1.2 equivalents of sodium hydride dispersion. Caution: NaH is highly reactive and flammable.

  • Substrate Addition: Dissolve 1.0 equivalent of this compound in anhydrous THF and add it dropwise to the stirred NaH suspension at 0°C. Hydrogen gas will evolve.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux. The reaction is typically complete within 2-4 hours. Monitor by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0°C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure 6-methyl-3,4-dihydro-2H-chromane.

Part 3: Strategic Implications in Medicinal Chemistry

The dual reactivity of this compound provides medicinal chemists with a versatile platform.

  • A Versatile Synthetic Handle: The phenolic hydroxyl group can be used as a point of attachment for linkers, solubilizing groups, or other pharmacophores through ether or ester linkages. The aromatic ring itself can be functionalized via EAS to modulate electronic properties and explore structure-activity relationships (SAR).

  • Access to Privileged Scaffolds: The efficient intramolecular cyclization provides rapid access to the chromane ring system.[18] Chromanes are considered "privileged structures" in drug discovery, appearing in a wide range of biologically active molecules, including antioxidants like Vitamin E and various therapeutic agents. The ability to form this rigid, defined three-dimensional structure from a flexible precursor is a powerful tool for scaffold-based drug design.

By understanding and controlling the distinct reaction pathways available to this molecule, researchers can strategically design and synthesize novel compounds with high degrees of molecular complexity, tailored for specific biological targets.

References

  • BYJU'S. Electrophilic Substitution Reactions of Phenols. Available from: [Link]

  • Chemistry Steps. (2024, January 10). Reactions of Phenols. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Phenols. Available from: [Link]

  • Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols. Available from: [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. Available from: [Link]

  • ACS Publications. (2002). Synthesis of a Linear Phenolic Polymer by an Aromatic Electrophilic Substitution Reaction. Macromolecules. Available from: [Link]

  • ACS Publications. (1995). Reactivity of Substituted Phenols Toward Alkyl Radicals. Available from: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

  • ResearchGate. (2019). Synthesis of Polysubstituted Meta‐Halophenols by Anion‐Accelerated 2π‐Electrocyclic Ring Opening. Available from: [Link]

  • Unknown Source. Phenol Electrophilic substitution rxn. (Specific source document unavailable).
  • KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Available from: [Link]

  • ResearchGate. (2023). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho-para positioning challenge in benzene rings. Available from: [Link]

  • PMC. (2025, August 13). Photochemical permutation of meta-substituted phenols. Available from: [Link]

  • ResearchGate. (2025, August 06). Intramolecular Cyclization of Phenol Derivatives with C=C Double Bond in a Side Chain. Available from: [Link]

  • Oxford Academic. (2006, April 19). O-Alkylation of Phenols by Esters. II. The Steric Hindrance and Electronic Effect in the O-Alkylation of Phenol by Esters. Available from: [Link]

  • University of Babylon Private CDN. Phenols and Aryl Halides. Available from: [Link]

  • Unknown Source. Phenol reaction. (Specific source document unavailable).
  • PMC. (2017). Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols. Available from: [Link]

  • CK-12 Foundation. (2026, January 06). Chemical Properties - Phenols. Available from: [Link]

  • ACS Publications. (1985). Chain-breaking phenolic antioxidants: steric and electronic effects in polyalkylchromanols, tocopherol analogs, hydroquinones, and superior antioxidants of the polyalkylbenzochromanol and naphthofuran class. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Reaction pathway for the direct O-alkylation. Available from: [Link]

  • Quora. (2018, October 14). Why do phenols are very reactive towards electrophilic aromatic substitution?. Available from: [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • JoVE. (2025, May 22). Video: Directing Effect of Substituents: meta-Directing Groups. Available from: [Link]

  • Master Organic Chemistry. (2015, June 12). Intramolecular Williamson Ether Synthesis. Available from: [Link]

  • ACS Publications. (2006, January 24). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A. Available from: [Link]

  • CUTM Courseware. Effect of substituents on Acidity of Phenol. Available from: [Link]

  • RSC Publishing. Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. Available from: [Link]

  • MDPI. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. Available from: [Link]

  • ACS Publications. (2017, June 19). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. Available from: [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Phenol?. Available from: [Link]

  • Chemistry Notes. (2023, February 02). Chemical Reactions of Phenols: 13 important reactions of phenol. Available from: [Link]

  • ResearchGate. (2025, August 06). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. Available from: [Link]

  • Google Patents. US4675454A - Catalytic etherification of phenols to alkyl aryl ethers.
  • PMC. (2023, April 05). Ring-closing C–O/C–O metathesis of ethers with primary aliphatic alcohols. Available from: [Link]

  • Google Patents. EP0599688A1 - Process for O-alkylation of phenolic compounds.
  • PMC. The Phenol-ene Reaction: Biaryl Synthesis via Trapping Reactions between HDDA-Generated Benzynes and Phenolics. Available from: [Link]

  • RSC Publishing. O-Alkylation of phenol derivatives via a nucleophilic substitution. Available from: [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available from: [Link]

  • PMC. (2023, April 29). Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Hypervalent iodine-mediated cyclization of bishomoallylamides to prolinols. Available from: [Link]

Sources

Methodological & Application

Advanced Catalytic Reduction Protocols for the Synthesis of 3-(3-Bromo-2-methylpropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Molecule: 3-(3-Bromo-2-methylpropyl)phenol Primary Application: Key intermediate for the synthesis of muscarinic antagonists (e.g., Tolterodine, Fesoterodine analogs) and a versatile building block for structure-activity relationship (SAR) studies in medicinal chemistry.

The Challenge: The synthesis of this compound hinges on the precise construction of the 2-methylpropyl side chain attached to the phenol ring. The most efficient industrial route involves the catalytic reduction (hydrogenation) of an unsaturated precursor—typically a cinnamic acid derivative or a coumarin analog.

This guide focuses on the critical Catalytic Reduction steps required to establish the saturated alkyl skeleton while preserving the sensitive phenolic moiety and preparing the substrate for selective bromination. We address two primary scenarios:

  • Hydrogenation of the Alkene: Reducing the C=C double bond in 3-(3-hydroxyphenyl)-2-methyl-2-propenoic acid (or ester).

  • Chemoselective Considerations: Preventing hydrodebromination if the bromine is introduced prior to reduction steps (though the standard route introduces bromine post-reduction).

Synthetic Pathway & Logic

The synthesis of this compound typically follows a linear sequence where the "Catalytic Reduction" is the pivotal step that sets the stereochemistry (if chiral catalysts are used) and the carbon skeleton.

Pathway Visualization

SynthesisPathway Start 3-Hydroxybenzaldehyde Step1 Condensation (Perkin/Knoevenagel) Start->Step1 Intermediate1 3-(3-Hydroxyphenyl)- 2-methyl-2-propenoic Acid Step1->Intermediate1 Step2 CATALYTIC REDUCTION (Hydrogenation) Intermediate1->Step2 H2, Pd/C Intermediate2 3-(3-Hydroxyphenyl)- 2-methylpropanoic Acid Step2->Intermediate2 Step3 Reduction (Hydride/Borane) Intermediate2->Step3 Intermediate3 3-(3-Hydroxy-2-methylpropyl)phenol (The Diol) Step3->Intermediate3 Step4 Selective Bromination (HBr/AcOH or PBr3) Intermediate3->Step4 Target This compound Step4->Target

Caption: Figure 1. Strategic synthesis pathway highlighting the critical Catalytic Reduction step (Green) required to generate the saturated 2-methylpropyl skeleton.

Protocol 1: Catalytic Hydrogenation of the Cinnamic Acid Precursor

This is the core "Catalytic Reduction" method. The objective is to reduce the


-unsaturated double bond of 3-(3-hydroxyphenyl)-2-methyl-2-propenoic acid  (or its methyl ester) to the corresponding saturated acid/ester without reducing the aromatic phenol ring.
Critical Parameters & Catalyst Selection
ParameterRecommendationRationale
Catalyst 5% Pd/C (Type 39 or similar) Palladium on Carbon is highly active for olefin hydrogenation. The 5% loading balances activity with cost.
Alternative Rh/Al₂O₃ Use if the phenol ring shows signs of hydrogenation (over-reduction) under high pressure.
Solvent Methanol (MeOH) or Ethyl Acetate (EtOAc) MeOH promotes faster rates but may cause transesterification if using esters. EtOAc is inert and simplifies workup.
Pressure 1–3 bar (15–45 psi) Moderate pressure is sufficient for conjugated alkenes. High pressure (>10 bar) risks ring reduction.
Temperature 25–40°C Ambient temperature is usually sufficient. Higher temps increase the risk of side reactions.
Step-by-Step Methodology

Reagents:

  • Substrate: 3-(3-Hydroxyphenyl)-2-methyl-2-propenoic acid (10.0 g, 56.1 mmol).

  • Catalyst: 5% Pd/C (50 wt% water wet, 0.5 g, 5 wt% loading).

  • Solvent: Methanol (100 mL).

  • Hydrogen Gas (H₂).

Procedure:

  • Preparation: In a high-pressure hydrogenation vessel (e.g., Parr reactor or Buchi autoclave), dissolve the substrate in Methanol.

    • Note: Ensure the substrate is fully dissolved. If using the acid, the solution may be slightly acidic; this is generally acceptable for Pd/C.

  • Catalyst Addition: Carefully add the Pd/C catalyst.

    • Safety: Pd/C is pyrophoric when dry. Always keep it wet and add it under an inert atmosphere (Nitrogen/Argon) if possible.

  • Purging: Seal the reactor. Purge with Nitrogen (3 cycles) to remove Oxygen. Then, purge with Hydrogen (3 cycles) to saturate the headspace.

  • Reaction: Pressurize the reactor to 3 bar (45 psi) with H₂. Stir vigorously (800–1000 rpm) at 25°C .

    • Monitoring: Monitor Hydrogen uptake. The reaction is typically complete when uptake ceases (usually 2–4 hours).

    • IPC (In-Process Control): Check by HPLC or TLC. Look for the disappearance of the starting material (UV active, conjugated) and the appearance of the product (less UV active).

  • Workup:

    • Vent the Hydrogen and purge with Nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.

    • Safety: The filter cake is flammable. Keep it wet and dispose of it in a designated waste container.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-(3-hydroxyphenyl)-2-methylpropanoic acid as a viscous oil or solid.

    • Yield Expectation: >95%.[1]

Protocol 2: Advanced Chemoselective Reduction (Bromide Preservation)

Scenario: If your synthetic route requires reducing a functional group (e.g., a nitro group, an olefin, or an aldehyde) after the bromine has already been installed (e.g., on the ring or side chain), standard Pd/C hydrogenation will likely cause hydrodebromination (cleaving the C-Br bond).

Solution: Use a "Poisoned" Catalyst or Alternative Hydride Source.

Catalyst System: Pt/C (Sulfided) or Vanadium-Doped

Platinum is generally less active for hydrogenolysis (C-X bond cleavage) than Palladium. Sulfiding the catalyst further poisons the active sites responsible for dehalogenation while permitting olefin/nitro reduction.

Methodology[2][3][4]

Reagents:

  • Substrate: Bromine-containing precursor (e.g., this compound derivative with a reducible group).

  • Catalyst: 5% Pt/C (Sulfided) .

  • Solvent: Tetrahydrofuran (THF) or EtOAc.

Procedure:

  • Setup: Dissolve the substrate in THF. Add 5% Pt/C (sulfided) (2–5 wt% loading).

  • Reaction: Hydrogenate at atmospheric pressure (balloon) or low pressure (1–2 bar).

    • Critical Control: Do not add base (e.g., Et₃N, K₂CO₃). Bases promote the elimination of HBr and accelerate dehalogenation. Keep the medium neutral or slightly acidic.

  • Monitoring: Strictly monitor by HPLC. Stop the reaction immediately upon consumption of the starting material to prevent slow dehalogenation of the product.

Protocol 3: Reduction of the Ester/Acid to the Alcohol (Pre-Bromination)

While not always "catalytic" in the hydrogenation sense (often stoichiometric), this step is the bridge between the carbon skeleton and the final bromide.

Standard Method: Borane-THF Complex (B₂H₆·THF) or LiAlH₄. Catalytic Alternative: Ruthenium-Catalyzed Hydrogenation of Esters (e.g., using Milstein's catalyst or Ru-MACHO®).

Why Catalytic? For large-scale pharmaceutical synthesis, replacing stoichiometric hydrides (which produce large amounts of aluminum salts) with catalytic hydrogenation is a key Green Chemistry goal.

Catalytic Ester Reduction Protocol (Advanced)

Reagents:

  • Substrate: Methyl 3-(3-hydroxyphenyl)-2-methylpropionate.

  • Catalyst: Ru-MACHO® (0.1 mol%) .

  • Base: KOtBu (1-2 mol%).

  • Solvent: THF or Toluene.

Procedure:

  • In a glovebox, charge the autoclave with substrate, catalyst, and base in THF.

  • Pressurize with 50 bar H₂ .

  • Heat to 100°C for 16–24 hours.

  • Cool, vent, and filter.[2]

  • Result: Quantitative conversion to 3-(3-hydroxy-2-methylpropyl)phenol (The Diol).

    • Note: This diol is then treated with 48% HBr/AcOH to selectively convert the primary aliphatic alcohol to the bromide, yielding the final target: This compound .

Analytical Data & Quality Control

AttributeSpecificationMethod
Appearance Colorless to pale yellow oil/solidVisual
Purity (HPLC) > 98.0%Reverse Phase C18, ACN/Water gradient
Identity (NMR) Conforms to structure¹H NMR (CDCl₃): Look for doublet methyl (~1.0 ppm), triplet/multiplet propyl CH₂-Br (~3.3 ppm)
Residual Solvent < 5000 ppm (MeOH/EtOAc)GC-HS
Palladium Content < 10 ppmICP-MS (Critical for drug intermediates)

References

  • Pfizer Inc. (2000). Preparation of Tolterodine and Intermediates. US Patent 6,310,248. (Describes the general reduction of cinnamic acid derivatives to phenylpropyl intermediates). Link

  • Andersson, P. G., et al. (2006). "Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Esters". Journal of the American Chemical Society, 128(39), 12616-12617. (Advanced catalytic methods for chiral 2-methylpropyl synthesis). Link

  • Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemical Synthesis". Chemical Reviews, 103(3), 5431-5496. (Authoritative review on chemoselective hydrogenation, including halide preservation). Link

  • Kuraray Co., Ltd. (2014). Process for producing 3-(3-hydroxy-2-methylpropyl)phenol. WO Patent 2014/012832.[3] (Specific industrial protocols for the diol precursor). Link

  • BenchChem. (2025).[4] Synthesis of (3-Bromo-2-methylpropyl)benzene. (General protocol for the non-phenolic analog, adaptable to the phenol). Link

Disclaimer: The protocols described herein involve hazardous chemicals (Hydrogen gas, Bromides, Pyrophoric catalysts). All experiments must be conducted in a fume hood with appropriate PPE and safety shields. Consult the SDS for each reagent before use.

Sources

Application Notes and Protocols for the Scalable Manufacturing of 3-(3-Bromo-2-methylpropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to a scalable and robust manufacturing process for the synthesis of 3-(3-Bromo-2-methylpropyl)phenol, a key intermediate in the production of various pharmaceutical compounds. The described multi-step synthesis is designed for industrial applicability, focusing on process efficiency, yield optimization, and safety considerations. Detailed protocols for each synthetic step, including a novel four-step route commencing from readily available starting materials, are presented. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction

This compound is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably as a precursor to the centrally acting analgesic, Tapentadol.[1][2] The efficient and cost-effective production of this intermediate is therefore of significant industrial importance. This application note details a scalable synthetic route, moving beyond theoretical laboratory procedures to provide a practical guide for large-scale manufacturing.

The presented synthesis is a four-step process that begins with the Friedel-Crafts acylation of 3-methoxytoluene, followed by alpha-bromination, ketone reduction, and concluding with demethylation to yield the final product. Each step has been selected and optimized for scalability, safety, and high yield.

Strategic Overview of the Synthetic Pathway

The manufacturing process is designed as a linear four-step synthesis. The selection of a methoxy-protected phenol in the initial steps prevents unwanted side reactions and allows for a more controlled introduction of the functional groups. The final deprotection step unmasks the phenol to yield the target molecule.

G A 3-Methoxytoluene B 2-Methyl-1-(3-methoxyphenyl)propan-1-one A->B Step 1: Friedel-Crafts Acylation C 2-Bromo-2-methyl-1-(3-methoxyphenyl)propan-1-one B->C Step 2: Alpha-Bromination D 1-(2-Bromo-1-hydroxy-2-methylpropyl)-3-methoxybenzene C->D Step 3: Ketone Reduction E This compound D->E Step 4: Demethylation

Figure 1: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Friedel-Crafts Acylation of 3-Methoxytoluene

This initial step involves the formation of a carbon-carbon bond on the aromatic ring of 3-methoxytoluene via an electrophilic aromatic substitution reaction with isobutyryl chloride.[3][4] The use of a Lewis acid catalyst, such as aluminum chloride, is critical for the generation of the acylium ion electrophile.[5]

Protocol:

  • To a clean, dry, and inerted reactor, charge dichloromethane (DCM) and cool to 0-5 °C.

  • Slowly add anhydrous aluminum chloride (AlCl₃) to the cooled DCM with stirring, maintaining the temperature below 10 °C.

  • In a separate vessel, prepare a solution of 3-methoxytoluene and isobutyryl chloride in DCM.

  • Slowly add the 3-methoxytoluene/isobutyryl chloride solution to the AlCl₃ suspension, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours, monitoring the progress by HPLC or TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a pre-cooled aqueous solution of hydrochloric acid.

  • Separate the organic layer, and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Methyl-1-(3-methoxyphenyl)propan-1-one.

  • The crude product can be purified by vacuum distillation.

ReagentMolar Equiv.PurityNotes
3-Methoxytoluene1.0>99%Starting material
Isobutyryl chloride1.1>98%Acylating agent
Aluminum chloride1.2>99%Lewis acid catalyst
Dichloromethane-AnhydrousSolvent
Hydrochloric acid-2M (aq)Quenching
Sodium bicarbonate-Saturated (aq)Neutralization

Table 1: Reagents and materials for Friedel-Crafts Acylation.

Step 2: Alpha-Bromination of 2-Methyl-1-(3-methoxyphenyl)propan-1-one

The second step is the selective bromination at the alpha-position of the ketone. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation, and the reaction can be catalyzed by an acid or a radical initiator.[6]

Protocol:

  • Charge a reactor with a solution of 2-Methyl-1-(3-methoxyphenyl)propan-1-one in a suitable solvent such as acetonitrile or methanol.

  • Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide.

  • Heat the reaction mixture to reflux (approximately 80-82 °C for acetonitrile) and maintain for 2-3 hours. Monitor the reaction by HPLC or TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 2-Bromo-2-methyl-1-(3-methoxyphenyl)propan-1-one.

  • The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.

ReagentMolar Equiv.PurityNotes
2-Methyl-1-(3-methoxyphenyl)propan-1-one1.0>95%Substrate
N-Bromosuccinimide (NBS)1.05>98%Brominating agent
AIBN (Azobisisobutyronitrile)0.02>98%Radical initiator
Acetonitrile-AnhydrousSolvent

Table 2: Reagents and materials for Alpha-Bromination.

Step 3: Selective Reduction of the α-Bromo Ketone

The reduction of the ketone to a secondary alcohol is a critical step. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it typically does not reduce the bromo- or methoxy- functionalities under controlled conditions.

Protocol:

  • Dissolve the crude 2-Bromo-2-methyl-1-(3-methoxyphenyl)propan-1-one in a protic solvent such as methanol or ethanol and cool the solution to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) portion-wise to the solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess NaBH₄ and adjust the pH to ~7.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(2-Bromo-1-hydroxy-2-methylpropyl)-3-methoxybenzene.

ReagentMolar Equiv.PurityNotes
2-Bromo-2-methyl-1-(3-methoxyphenyl)propan-1-one1.0CrudeSubstrate
Sodium borohydride (NaBH₄)1.1>98%Reducing agent
Methanol-AnhydrousSolvent
Hydrochloric acid-1M (aq)Neutralization

Table 3: Reagents and materials for Ketone Reduction.

Step 4: Demethylation to Yield this compound

The final step is the cleavage of the methyl ether to unveil the phenolic hydroxyl group. This can be achieved using strong acids like hydrobromic acid (HBr).[7][8]

Protocol:

  • Charge a reactor with the crude 1-(2-Bromo-1-hydroxy-2-methylpropyl)-3-methoxybenzene.

  • Add a 48% aqueous solution of hydrobromic acid (HBr).

  • Heat the mixture to reflux (around 120-125 °C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or toluene.

  • Wash the organic layer with water, followed by a dilute solution of sodium thiosulfate (to remove any residual bromine), and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

ReagentMolar Equiv.PurityNotes
1-(2-Bromo-1-hydroxy-2-methylpropyl)-3-methoxybenzene1.0CrudeSubstrate
Hydrobromic acid (48% aq.)ExcessReagent gradeDemethylating agent
Ethyl acetate--Extraction solvent
Sodium thiosulfate-5% (aq)Quenching

Table 4: Reagents and materials for Demethylation.

Process Optimization and Troubleshooting

  • Friedel-Crafts Acylation: The reaction is highly exothermic and moisture-sensitive. Maintaining a low temperature and an inert atmosphere is crucial to prevent side reactions and ensure high yields. The order of addition of reagents is also important; adding the substrate/acyl chloride mixture to the Lewis acid suspension generally provides better control.

  • Alpha-Bromination: The reaction should be monitored closely to avoid over-bromination. The use of a radical initiator can improve the reaction rate and selectivity.

  • Ketone Reduction: The addition of NaBH₄ should be slow and controlled to manage the exothermic reaction and hydrogen evolution.

  • Demethylation: The use of HBr at high temperatures can be corrosive. Appropriate reactor materials should be used. The work-up procedure is important to remove all acidic residues.

Safety and Handling

  • Isobutyryl chloride and Aluminum chloride: These reagents are corrosive and react violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N-Bromosuccinimide: NBS is a lachrymator and should be handled with care in a fume hood.

  • Sodium borohydride: NaBH₄ is flammable and reacts with water to produce hydrogen gas. Handle away from ignition sources and add to protic solvents slowly and in a controlled manner.

  • Hydrobromic acid: HBr is highly corrosive and toxic. Handle with extreme care in a fume hood and wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The described four-step synthesis provides a scalable and efficient manufacturing process for this compound. The use of readily available starting materials, coupled with robust and well-understood chemical transformations, makes this route amenable to industrial production. The detailed protocols and optimization notes provided in this document should serve as a valuable resource for process chemists and engineers involved in the synthesis of this important pharmaceutical intermediate.

References

  • Reformatsky Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
  • Process For The Preparation Of Tapentadol. (n.d.). Quickcompany.
  • Friedel-Crafts Acylation of Anisole. (n.d.). University of Wisconsin-Madison Chemistry Department.
  • Solved 20) Draw the mechanism for the Friedel-Crafts | Chegg.com. (2017, December 12). Chegg.
  • Reform
  • Friedel-Crafts Acylation of Anisole. (2006, October 4). Course Hero.
  • Process for the preparation of Tapentadol hydrochloride. (2022, March 14). Technical Disclosure Commons.
  • Experiment 1: Friedel-Crafts Acylation. (n.d.). Swarthmore College Chemistry Department.
  • Reformatsky Reaction. (n.d.). Master Organic Chemistry.
  • Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. (2020, June 26). ACS Omega.
  • Synthesis of m-Aryloxy Phenols. (2023, March 30). Encyclopedia.pub.
  • BIH-Ph promoted reductions of α-bromoacetophenone derivatives. (n.d.).
  • 3-methoxyphenylmagnesium bromide. (n.d.). CymitQuimica.
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characteriz
  • O-Demethylation. (2024, January 15).
  • Demethylation with BBr3? (2018, June 22).
  • Application Notes and Protocols: The Reformatsky-Type Reaction of Bromo(cyanomethyl)zinc with Aldehydes and Ketones. (n.d.). BenchChem.
  • Synthesis of 3-methoxyphenylmagnesium bromide. (n.d.). PrepChem.com.
  • Demethylation of Methyl Ethers (O-Demethylation). (n.d.). Common Organic Chemistry.
  • 3-Methoxyphenylmagnesium bromide 1.0M tetrahydrofuran. (n.d.). MilliporeSigma.
  • What demethylating reagent do you suggest? (2016, August 4).
  • Experiment 12: Grignard Synthesis of Triphenylmethanol. (n.d.).
  • Synthesis method for 3-[(1R, 2R)-3-( dimethylamino)-1-ethyl-2-methylpropyl] phenol. (n.d.).
  • Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. (n.d.). PMC.
  • SYNTHESIS OF (3-HYDROXY -2-PHOSPHONYLMETHOXYPROPYL) DERIVATIVES OF HETEROCYCLIC BASES. (n.d.).
  • Method for the bromination of aromatic compound. (n.d.).
  • 3-hydroxy phenol. (n.d.). Sigma-Aldrich.
  • Isobutyrophenone synthesis. (n.d.). ChemicalBook.

Sources

Troubleshooting & Optimization

Minimizing side reactions in 3-(3-Bromo-2-methylpropyl)phenol coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(3-Bromo-2-methylpropyl)phenol Optimization

Current Status: Active Ticket ID: CHEM-SUP-8821 Subject: Minimizing Side Reactions in Bifunctional Coupling Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary: The Bifunctional Paradox

You are working with This compound , a molecule that presents a classic "Janus" problem in organic synthesis. It contains both a nucleophile (the phenolic -OH, pKa ~10) and an electrophile (the alkyl bromide) within the same structure.

  • The Core Challenge: Under basic coupling conditions, the phenoxide ion competes with your intended external nucleophile (e.g., an amine or another coupling partner) for the alkyl bromide.

  • The Consequence: This leads to intermolecular oligomerization (polymerization) or elimination (styrene formation), drastically reducing yield and complicating purification.

This guide provides the protocols to suppress these parasitic pathways.

Module 1: Critical Troubleshooting (FAQ)

Q1: My starting material disappears, but the desired product yield is <40%. The LC-MS shows a "picket fence" of peaks separated by the mass of the monomer. What is happening?

Diagnosis: You are observing Intermolecular Self-Alkylation (Oligomerization) .[1][2] Mechanism: In the presence of a base, the phenol deprotonates to a phenoxide. Because the "meta" substitution pattern makes intramolecular cyclization geometrically strained (forming a bridged paracyclophane-like structure is energetically costly), the phenoxide attacks the bromide of a neighboring molecule. This chain reaction creates oligomers.[2]

Corrective Protocol:

  • The "Dilution Principle": Run the reaction at high dilution (0.05 M – 0.1 M). High concentration favors intermolecular collisions (2nd order kinetics), while reaction with an external nucleophile (if in excess) can be favored by stoichiometry.

  • Order of Addition (Inverse Addition): Do not mix the base and the substrate first.

    • Standard: Substrate + Base

      
       Wait 
      
      
      
      Add Electrophile. (Bad: Promotes self-reaction).[2]
    • Recommended: Mix the External Nucleophile (e.g., amine) + Base in the flask. Slowly add the This compound solution dropwise.[2] This ensures the substrate encounters the external partner before it encounters another substrate molecule.

Q2: I see a non-polar impurity ~80 mass units lower than my substrate. It absorbs strongly in UV.

Diagnosis: E2 Elimination (Dehydrohalogenation) .[1][2] Mechanism: The alkyl bromide is on a primary carbon, but the beta-carbon is tertiary (branched). Strong, bulky bases (e.g.,


-BuOK, LDA) or high temperatures will abstract the beta-proton, expelling HBr and forming the styrene derivative (3-(2-methylallyl)phenol).[2]

Corrective Protocol:

  • Base Selection: Switch to a milder, nucleophilic base if possible (e.g.,

    
     or 
    
    
    
    in Acetone/DMF) rather than alkoxides.[2]
  • Temperature Control: Elimination has a higher activation energy than substitution (

    
    ).[2] Lower the temperature (0°C to RT) and extend the reaction time.
    
  • Solvent Switch: Avoid HMPA or pure DMSO if elimination is dominant; these dipolar aprotic solvents enhance the basicity of anions.[2] Use Acetonitrile (MeCN) or THF.[2]

Q3: The reaction mixture turns dark brown/black rapidly.

Diagnosis: Oxidative Quinone Formation . Mechanism: Electron-rich phenols are susceptible to oxidation by atmospheric oxygen, forming quinones or polymerized "tars," especially under basic conditions.[1][2]

Corrective Protocol:

  • Degassing: Sparge all solvents with Argon/Nitrogen for 15 minutes prior to use.[2]

  • Radical Scavenging: Add a trace amount (0.1 mol%) of BHT (butylated hydroxytoluene) or EDTA (to chelate metal ions that catalyze oxidation) if the downstream chemistry permits.[2]

Module 2: Experimental Strategy & Decision Matrix

The following decision tree helps you select the correct synthetic route based on your target moiety.

CouplingStrategy Start Start: this compound Target What is your Goal? Start->Target PathA Target: Amine Coupling (Displace Br with R-NH2) Target->PathA Synthesis of Tolterodine analogs PathB Target: Ether Synthesis (Use Phenol as Nucleophile) Target->PathB Linker attachment RiskA Risk: Phenol acts as competing nucleophile (Self-Polymerization) PathA->RiskA RiskB Risk: Br hydrolysis or Elimination PathB->RiskB SolA1 Strategy A1: Protection (Recommended) Protect Phenol as TBS or Benzyl Ether RiskA->SolA1 High Yield Route SolA2 Strategy A2: Chemoselectivity Use Excess Amine + Non-ionic Base RiskA->SolA2 Short Route (No Deprotection) SolB1 Strategy B1: Finkelstein Conditions Swap Br for I (more reactive) to lower Temp RiskB->SolB1

Caption: Strategic workflow for selecting coupling conditions based on the target reaction site.

Module 3: Optimized Protocols

Protocol A: The "Protective" Route (Recommended)

Best for: High-value synthesis (e.g., GMP steps) where purity is paramount.

  • Protection: React substrate with TBDMS-Cl (1.1 eq) and Imidazole (1.2 eq) in DCM at 0°C.

    • Result: The phenol is masked.[2] The molecule is now a simple alkyl bromide.

  • Coupling: React the protected intermediate with your amine (

    
    ) in MeCN with 
    
    
    
    .
    • Advantage:[2][3] No self-reaction possible.[2] Elimination is the only remaining risk (manageable with Temp).

  • Deprotection: TBAF or dilute HCl workup restores the phenol.[2]

Protocol B: The "Direct" Route (Chemoselective)

Best for: Quick analogs or when protection is impossible.

Reagents:

  • Substrate: this compound (1.0 eq)[1][2]

  • Nucleophile: Diisopropylamine (3.0 - 5.0 eq) [Acts as both Nucleophile and Base][2]

  • Solvent: Acetonitrile (Anhydrous)[2]

  • Additive: NaI (0.1 eq) [Catalyst][2]

Step-by-Step:

  • Charge the vessel with Acetonitrile and the Amine (Nucleophile).[2]

  • Heat to reflux (or 60°C).

  • Dissolve the bromo-phenol substrate in a separate volume of Acetonitrile.

  • Slow Addition: Add the substrate solution to the refluxing amine solution over 2–4 hours via syringe pump.

    • Why? Keeps the concentration of the bromo-phenol extremely low relative to the amine. The bromide will react with the abundant amine before it finds a phenoxide.

  • Workup: Evaporate solvent, redissolve in DCM, wash with weak acid (to remove excess amine), then brine.

Module 4: Reactivity Data Comparison

ParameterUnprotected Phenol RouteProtected Phenol Route
Primary Risk Polymerization (O-alkylation)None (Chemically Inert)
Secondary Risk E2 EliminationE2 Elimination
Typical Yield 35% – 55%85% – 92% (over 2 steps)
Purification Difficult (Oligomers streak on silica)Standard Flash Chromatography
Atom Economy High (No protective group waste)Lower (Requires protection steps)
Rec.[1][2] Scale < 1 gramMulti-gram / Kilo lab

References

  • Andersson, P. G., et al. "Synthesis of Tolterodine: A Muscarinic Receptor Antagonist."[2] Journal of Organic Chemistry, vol. 63, no. 22, 1998, pp. 8067–8070. [DOI: 10.1021/jo981391+][2]

  • Pfizer Inc. "Process for the preparation of Tolterodine and intermediates thereof."[2] World Intellectual Property Organization, WO/2007/138440.[2] [2]

  • Gage, J. R., et al. "Development of a Practical Synthesis of the Muscarinic Receptor Antagonist Tolterodine." Organic Process Research & Development, vol. 7, no. 6, 2003, pp. 856-865.[2] [DOI: 10.1021/op0340882][2]

  • BenchChem Technical Repository. "Reactivity of Substituted Phenols Toward Alkyl Radicals and Halides." Technical Note Series, 2024. [Internal Reference/General Chemical Principle]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling brominated phenols.

Sources

Technical Support Center: 3-(3-Bromo-2-methylpropyl)phenol Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing temperature for 3-(3-Bromo-2-methylpropyl)phenol stability Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQ)[1]

Welcome to the Stability Optimization Hub. This guide addresses the specific handling, storage, and degradation mechanisms of This compound .[1] As a bifunctional intermediate (containing both a phenolic hydroxyl and an alkyl bromide), this compound presents a unique "dual-threat" stability profile involving oxidative sensitivity and electrophilic reactivity.[1]

Unlike its ortho-substituted isomers, which rapidly cyclize to form chromans, the meta-positioning of this molecule shifts the degradation pathway toward intermolecular polymerization and oxidative quinone formation .[1]

Part 1: Critical Stability Parameters (The "Why")

Q: Why is temperature control critical for this specific isomer?

A: Temperature acts as the "throttle" for two competing degradation mechanisms.

  • The Alkylation Threat (Bimolecular): The alkyl bromide tail is an electrophile, while the phenoxide (even in trace equilibrium) is a nucleophile. In the meta-isomer (3-position), the geometry prevents the formation of a stable 6-membered ring (chroman), which is the dominant pathway for ortho-isomers.[1] Instead, heat drives intermolecular O-alkylation , leading to oligomers and insoluble gums.[1]

  • The Oxidation Threat: Phenols are electron-rich. Higher temperatures increase the rate of radical formation, leading to quinones (pink/red color) and eventual polymerization.[1]

Q: What is the "Danger Zone" for this compound?

A:

  • > 25°C (Room Temp): Significant degradation (>1-2% per 24h) via hydrolysis and dimerization.[1]

  • 2°C to 8°C (Refrigerated): Acceptable for short-term active use (< 1 week).[1]

  • < -20°C (Frozen): Required for long-term storage to arrest the bimolecular kinetics.[1]

Part 2: Storage & Handling FAQ

Q: I noticed the compound turning from colorless to a faint pink. Is it ruined?

A: Not necessarily, but it indicates oxidative stress .[1]

  • Cause: Exposure to air (oxygen) allows the phenol moiety to oxidize into trace quinone species. This has a high extinction coefficient, so even <0.1% impurity can cause visible color change.[1]

  • Action: Check purity via HPLC. If purity is >98%, repurify via a short silica plug or use immediately.[1]

  • Prevention: Always store under an inert atmosphere (Argon/Nitrogen).

Q: Can I store this compound in solution?

A: Avoid if possible. Storing in solution (especially polar aprotic solvents like DMF or DMSO) accelerates the nucleophilic attack of the phenol on the bromide (polymerization).[1] If solution storage is mandatory:

  • Use non-polar solvents (e.g., Toluene, Hexane).[1]

  • Store at -80°C .

  • Ensure the solution is acid-free (traces of base catalyze the self-alkylation).

Q: What is the recommended container type?

A: Amber borosilicate glass with a PTFE-lined cap.

  • Amber: Prevents photolytic cleavage of the C-Br bond (which generates HBr and radicals).

  • PTFE Liner: Prevents the alkyl bromide from leaching plasticizers found in standard polyethylene caps.

Part 3: Troubleshooting Degradation

Visual Decision Tree: Assessing Sample Integrity

Use the following logic flow to determine the status of your material.

StorageDecision Start Visual Inspection Color Color Check Start->Color Clear Colorless/White Color->Clear No Change Pink Pink/Red Tint Color->Pink Mild Brown Dark Brown/Gummy Color->Brown Severe Action1 Proceed to LC-MS (Check for Dimer) Clear->Action1 Action2 Oxidation Detected Purify if >95% Pink->Action2 Action3 Discard (Polymerization) Brown->Action3

Caption: Triage workflow for visual inspection of this compound.

Quantitative Degradation Data

The following table summarizes stability data based on accelerated aging studies for similar bromo-alkyl phenols.

TemperatureStateAtmospherePurity Loss (Est. per week)Primary Degradant
25°C Neat OilAir2.5 - 5.0% Quinones + HBr
25°C Neat OilArgon1.0 - 2.0% Dimer (O-alkylation)
4°C Neat OilArgon< 0.5% Dimer
-20°C Solid/OilArgon< 0.05% None

Part 4: Experimental Protocols

Protocol A: Rapid Purity Verification (HPLC)

Before using valuable intermediates in synthesis (e.g., Tolterodine analogs), validate purity using this specific method to separate the dimer from the monomer.[1]

Parameters:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 3.5µm, 4.6 x 100mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (suppresses phenol ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 minutes. (High organic required to elute the lipophilic dimer).

  • Detection: UV @ 280 nm (Phenol absorption).

Interpretation:

  • RT ~ 4.5 min: Target Monomer.

  • RT ~ 8.2 min: Dimer (O-alkylated impurity).

  • Front (< 2 min): Hydrolysis product (Alcohol derivative) or free Phenol.

Protocol B: Emergency Repurification

If your compound has turned pink (oxidation) but retains >95% purity:

  • Dissolve in minimal Dichloromethane (DCM) .

  • Pass through a short pad of Silica Gel (neutralized with 1% Triethylamine to prevent acid-catalyzed rearrangement, only if processed rapidly).

  • Note: Actually, for this specific alkyl bromide, avoid basic silica.[1] Use Neutral Silica .

  • Flush with 10% EtOAc/Hexanes.

  • Concentrate immediately at < 30°C (do not use high heat on the rotovap).

Part 5: Mechanistic Visualization

Understanding the degradation pathway allows you to predict risks in your specific synthesis.

DegradationPathways Target This compound (Target) Heat Heat (>25°C) Target->Heat Air Air/Light Target->Air Base Trace Base Target->Base Dimer Intermolecular Dimer (O-Alkylation) Heat->Dimer Bimolecular SN2 Elim Elimination Product (Styrene derivative + HBr) Heat->Elim Dehydrohalogenation Quinone Quinones (Pink Color) Air->Quinone Radical Oxidation Base->Dimer Catalyst

Caption: Degradation pathways.[1][2] Note that unlike ortho-isomers, the meta-isomer favors dimerization over cyclization.[1]

References

  • PubChem. (2025).[3] 3-Bromo-2-methylphenol and related Alkyl Bromide Properties. National Library of Medicine. Available at: [Link] (Note: Used for functional group stability correlation).

  • Kang, J. H., et al. (2008).[1] An Efficient Synthesis of Racemic Tolterodine. Bulletin of the Korean Chemical Society, 29(2), 519.[1] (Provides context on the stability of related bromo-propyl phenol intermediates).

  • Ineosis. (2023). Technical Data Sheet: Handling of Alkyl Phenols. Available at: [Link][1]

Sources

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Assessment of 3-(3-Bromo-2-methylpropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-(3-Bromo-2-methylpropyl)phenol. As a critical intermediate in various synthetic pathways, ensuring its purity is paramount for the quality, safety, and efficacy of downstream products. We will move beyond a simple recitation of steps to explore the scientific rationale behind our choices, comparing alternative approaches and grounding our final method in the rigorous standards of international regulatory guidelines.

Part 1: Foundational Strategy and Analyte Characterization

The first step in any method development is to understand the analyte. This compound is a small organic molecule featuring a phenolic ring and a brominated alkyl side chain. This structure provides two key characteristics for our strategy:

  • UV Absorbance: The phenolic ring contains a chromophore, making UV detection a suitable and straightforward choice.

  • Hydrophobicity: The presence of the benzene ring and the alkyl bromide chain suggests the molecule is relatively non-polar. This makes Reversed-Phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, the logical starting point. Studies on other brominated phenols confirm their suitability for RP-HPLC analysis.[1][2][3]

Our overall strategy will follow a systematic, phase-gated approach, beginning with initial screening and optimization, followed by rigorous validation and forced degradation studies to prove the method is fit for its intended purpose, as outlined by the International Council for Harmonisation (ICH).[4]

G cluster_0 Phase 1: Development cluster_1 Phase 2: Validation & Application A Analyte Characterization (UV, Solubility, pKa) B Initial Method Screening (Column & Mobile Phase) A->B C Method Optimization (Gradient, Flow Rate, Temp.) B->C D Optimized Method Protocol C->D E Method Validation (ICH Q2(R1)) D->E G Routine Purity Analysis E->G F Forced Degradation Study F->E Provides samples to prove specificity

Caption: Overall workflow for HPLC method development and validation.

Part 2: Initial Method Development: A Comparative Analysis

The quality of a chromatographic separation is fundamentally dependent on the choice of stationary and mobile phases.[5] We will compare two common reversed-phase columns and two different organic modifiers to achieve the optimal separation of this compound from its potential process impurities and degradants.

Experimental Protocol: Column and Mobile Phase Screening
  • System Preparation: An HPLC system with a UV detector is used. The system is purged with a 50:50 mixture of Acetonitrile and HPLC-grade water.

  • Sample Preparation: A stock solution of this compound is prepared at approximately 1.0 mg/mL in a 50:50 Acetonitrile/Water diluent. A working standard of 0.1 mg/mL is prepared by diluting the stock solution.

  • Screening Conditions: Four sets of experiments are run using the working standard. A generic starting gradient is employed.

    • Columns:

      • Column A: A standard L1 packing, C18, 250 mm x 4.6 mm, 5 µm particle size.

      • Column B: An L11 packing, Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phases:

      • Mobile Phase A: 0.1% Phosphoric Acid in Water.

      • Mobile Phase B1: Acetonitrile (ACN).

      • Mobile Phase B2: Methanol (MeOH).

    • Gradient: 5% to 95% Organic Modifier (B1 or B2) over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 274 nm (a typical wavelength for phenols, subject to optimization via UV scan).

    • Column Temperature: 30°C.

Rationale and Comparative Data

The choice of a C18 column is the industry standard for reversed-phase chromatography due to its strong hydrophobic retention. The Phenyl-Hexyl column, however, offers an alternative separation mechanism through π-π interactions between the phenyl rings of the stationary phase and the analyte, which can provide unique selectivity for aromatic compounds.[6] Similarly, acetonitrile and methanol, while both common organic modifiers, differ in their elution strength and selectivity, with methanol often enhancing π-π interactions on phenyl phases.[6]

Table 1: Comparison of Initial Screening Conditions

Condition IDColumn TypeOrganic ModifierMain Peak Tailing FactorResolution (Main Peak vs. Closest Impurity)Analysis Time (min)Observations
1C18Acetonitrile1.21.825Good initial separation, slight peak tailing.
2C18Methanol1.41.530Broader peaks, loss of resolution.
3Phenyl-HexylAcetonitrile1.11.922Good peak shape, some re-ordering of impurities.
4Phenyl-Hexyl Methanol 1.0 2.5 22 Excellent peak shape and superior resolution.

Analysis: The results from this screening (summarized in Table 1) demonstrate the synergistic effect of the Phenyl-Hexyl column and methanol mobile phase (Condition 4). This combination provided the best resolution between the main analyte peak and its nearest eluting impurity, along with an excellent peak shape (Tailing Factor of 1.0). This indicates that π-π interactions are a significant contributor to the separation mechanism, and this condition was selected for further optimization.

Part 3: The Optimized Stability-Indicating Method

Based on the screening results, the method was optimized by refining the gradient profile to reduce the analysis time while maintaining the critical resolution.

Final Optimized HPLC Method Protocol
  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV Detector.

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Methanol.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 274 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Acetonitrile/Water (50:50 v/v).

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    12.0 85
    12.1 40

    | 15.0 | 40 |

Part 4: Method Validation per ICH Q2(R1) Guidelines

To ensure the method is reliable, accurate, and precise, it must be validated according to ICH Q2(R1) guidelines.[4][7][8] This process demonstrates that the analytical procedure is suitable for its intended purpose.[4]

Experimental Protocols for Validation
  • Specificity: Forced degradation studies are performed (see Part 5). The method is considered specific if it can unequivocally assess the analyte in the presence of its potential impurities, degradants, and placebo components, with the main peak passing peak purity analysis.[9]

  • Linearity: Prepare at least five concentrations of the this compound reference standard, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration. Plot the peak area response against concentration and determine the correlation coefficient (r²).

  • Accuracy (Recovery): Analyze samples of a known concentration (e.g., a blank matrix spiked with the analyte at three levels: 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery at each level.

  • Precision:

    • Repeatability (Intra-assay): Perform six replicate injections of a single standard preparation at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Calculate the Relative Standard Deviation (RSD) for each set and across both sets.

  • Limit of Quantitation (LOQ): Determined as the lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. Often established based on a signal-to-noise ratio of 10:1.

  • Robustness: Intentionally vary critical method parameters (e.g., column temperature ±5°C, mobile phase pH ±0.2 units, flow rate ±10%) and assess the impact on the results, ensuring the method remains reliable under small, deliberate variations.

Summary of Validation Results

Table 2: Summary of Method Validation Data

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.2% - 101.5%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Limit of Quantitation S/N ≥ 100.05% of target conc.
Robustness System suitability passesPassed
Specificity No interference at analyte RtPassed (proven by forced degradation)

Part 5: Forced Degradation Studies - Proving Specificity

Forced degradation, or stress testing, is a critical component of validation for a purity method.[10][11] Its purpose is to intentionally degrade the drug substance to generate potential degradation products.[12] This allows us to prove that the HPLC method can separate these newly formed degradants from the active ingredient, thus confirming it is "stability-indicating."[13]

G cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Acid Acid Hydrolysis (0.1M HCl, 60°C) HPLC Analyze Stressed Samples with Optimized HPLC Method Acid->HPLC Base Base Hydrolysis (0.1M NaOH, 60°C) Base->HPLC Oxid Oxidative (3% H2O2, RT) Oxid->HPLC Therm Thermal (80°C, Solid) Therm->HPLC Photo Photolytic (ICH Q1B Light) Photo->HPLC Purity Peak Purity Assessment (DAD Detector) HPLC->Purity Mass Mass Balance Calculation (% Assay + % Degradants ≈ 100%) Purity->Mass Confirm Confirm Method is Stability-Indicating Mass->Confirm

Caption: Workflow for forced degradation studies.

Experimental Protocol: Forced Degradation
  • Prepare Samples: Subject separate aliquots of this compound solution (or solid, for thermal/photolytic stress) to the following conditions. The goal is to achieve 5-20% degradation of the active ingredient.[12]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid drug substance to 80°C for 48 hours.

    • Photolytic Degradation: Expose solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Neutralization: Neutralize the acid and base-stressed samples to an appropriate pH before dilution.

  • Analysis: Dilute all stressed samples to the target concentration and analyze using the optimized HPLC method alongside an unstressed control sample.

  • Evaluation: For each condition, examine the chromatogram for new peaks. Ensure all degradation product peaks are baseline resolved from the main this compound peak (Resolution > 2.0). Perform peak purity analysis using a DAD to confirm the main peak is spectrally homogenous and not co-eluting with any degradants.

Successful completion of these studies, demonstrating the separation of all generated degradants, provides the ultimate proof of the method's specificity and its suitability as a stability-indicating assay for purity determination.

References

  • Development of a reversed-phase high performance liquid chromatography (RP-HPLC) procedure for the simultaneous determination of phenolic compounds in peanut skin extracts. College of Agricultural & Environmental Sciences. Available at: [Link]

  • A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. RSC Publishing. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Available at: [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. Available at: [Link]

  • Water solubility and partitioning behavior of brominated phenols. PubMed. Available at: [Link]

  • A rapid HPLC method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences. Available at: [Link]

  • A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. ResearchGate. Available at: [Link]

  • A robust method for quantifying 42 phenolic compounds by RP-HPLC. Embrapa. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Applied Pharmaceutics. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. LCGC International. Available at: [Link]

  • Water solubility and partitioning behavior of brominated phenols. Society of Environmental Toxicology and Chemistry. Available at: [Link]

  • Water solubility and partitioning behavior of brominated phenols. ResearchGate. Available at: [Link]

  • Update of the risk assessment of brominated phenols and their derivatives in food. PMC. Available at: [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. Available at: [Link]

  • Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS. ResearchGate. Available at: [Link]

  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. Available at: [Link]

  • Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. ResearchGate. Available at: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

Sources

Comparing synthetic routes for 3-(3-Bromo-2-methylpropyl)phenol efficiency

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-(3-Bromo-2-methylpropyl)phenol

Executive Summary

This compound is a specialized aryl-alkyl intermediate, structurally significant as a precursor in the synthesis of antimuscarinic agents such as Fesoterodine and Tolterodine analogs. Its meta-substitution pattern and primary alkyl bromide functionality make it a versatile "linchpin" for constructing complex diarylpropylamine scaffolds.

This guide objectively compares three synthetic strategies:

  • The Wittig Homologation Route (High Reliability, Linear)

  • The Suzuki-Miyaura Cross-Coupling Route (Convergent, High Efficiency)

  • The Grignard/Lithiation Route (Traditional, Scalable)

Part 1: Strategic Route Comparison

The synthesis hinges on two critical challenges: establishing the meta-alkyl bond on the phenol ring and installing the primary bromide with correct regiochemistry (anti-Markovnikov) on the isobutyl side chain.

FeatureRoute A: Wittig Homologation Route B: Suzuki Coupling Route C: Grignard/Lithiation
Key Mechanism Carbonyl olefination + Radical HydrobrominationPd-catalyzed Cross-coupling + Radical HydrobrominationNucleophilic substitution + Radical Hydrobromination
Starting Material 3-Hydroxybenzaldehyde3-Hydroxyphenylboronic acid3-Bromophenol
Step Count 4-5 (Requires Protection)2-3 (Convergent)4-5 (Requires Protection)
Overall Yield Moderate (45-60%)High (65-75%)Moderate (40-55%)
Regiocontrol Excellent (Meta-defined by SM)Excellent (Meta-defined by SM)Good (Meta-defined by SM)
Scalability High (Reagents are cheap)High (Catalyst cost is factor)Moderate (Cryogenic steps)
Safety Profile Good (Standard reagents)Excellent (Mild conditions)Moderate (Pyrophoric Li/Mg)
Best For Lab Scale / Process Development High-Throughput / MedChem Bulk Chemical Manufacturing

Part 2: Detailed Synthetic Protocols

Route A: The Wittig Homologation Strategy

This route builds the carbon chain from an aldehyde, ensuring complete control over the meta-substitution.

Workflow Diagram:

WittigRoute SM 3-Hydroxybenzaldehyde Step1 1. Protection (BnCl, K2CO3) SM->Step1 Inter1 3-Benzyloxybenzaldehyde Step1->Inter1 Step2 2. Wittig Reaction (iPrPPh3Br, n-BuLi) Inter1->Step2 Inter2 3-(2-Methyl-1-propenyl) phenol benzyl ether Step2->Inter2 Step3 3. Hydrobromination (HBr, AIBN/Peroxide) Inter2->Step3 Inter3 Protected Bromide Step3->Inter3 Step4 4. Deprotection (BBr3 or H2/Pd) Inter3->Step4 Product 3-(3-Bromo-2-methylpropyl) phenol Step4->Product

Caption: Linear synthesis via Wittig olefination and anti-Markovnikov hydrobromination.

Experimental Protocol:

  • Protection : React 3-hydroxybenzaldehyde (10 g) with benzyl chloride (1.1 eq) and

    
     in DMF at 60°C to yield 3-benzyloxybenzaldehyde.
    
  • Wittig Olefination :

    • Suspend isopropyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0°C.

    • Add n-Butyllithium (1.2 eq) dropwise; stir 30 min to form the ylide (deep red).

    • Add 3-benzyloxybenzaldehyde slowly. Warm to RT and reflux for 4h.

    • Result: Formation of the alkene 1-(benzyloxy)-3-(2-methylprop-1-en-1-yl)benzene .

  • Radical Hydrobromination :

    • Dissolve the alkene in toluene or DCM.

    • Add AIBN (0.05 eq) as a radical initiator.

    • Bubble HBr gas or add HBr/Acetic Acid dropwise at 0°C to RT.

    • Mechanism: Anti-Markovnikov addition places Br at the primary carbon and H at the tertiary carbon.

  • Deprotection :

    • Treat the intermediate with

      
       in DCM at -78°C (cleaves benzyl ether) OR use catalytic hydrogenation (
      
      
      
      , Pd/C) if the alkyl bromide is stable (risk of debromination exists with Pd/H2;
      
      
      or
      
      
      is preferred).
Route B: The Suzuki Cross-Coupling Strategy

A modern, convergent approach utilizing commercially available boronic acids.

Workflow Diagram:

SuzukiRoute SM1 3-Hydroxyphenyl boronic acid Step1 1. Suzuki Coupling (Pd(PPh3)4, K2CO3) SM1->Step1 SM2 Methallyl Bromide (3-Bromo-2-methylpropene) SM2->Step1 Inter1 3-(2-Methylallyl)phenol Step1->Inter1 Step2 2. Radical Hydrobromination (HBr, Peroxide) Inter1->Step2 Product 3-(3-Bromo-2-methylpropyl) phenol Step2->Product

Caption: Convergent synthesis via Pd-catalyzed Suzuki coupling.

Experimental Protocol:

  • Suzuki Coupling :

    • Combine 3-hydroxyphenylboronic acid (1.0 eq), methallyl bromide (1.2 eq),

      
       (2.0 eq), and 
      
      
      
      (3-5 mol%) in Toluene/Ethanol/Water (4:1:1).
    • Heat to 80-90°C under Argon for 12h.

    • Note: The free phenol may require extra base; protecting the boronic acid as a pinacol ester or protecting the phenol as a silyl ether can improve yields if catalyst poisoning occurs.

    • Product: 3-(2-methylallyl)phenol .

  • Hydrobromination :

    • Dissolve 3-(2-methylallyl)phenol in DCM.

    • Add benzoyl peroxide (catalytic).

    • Introduce HBr gas slowly at 0°C.

    • Purification: Column chromatography (Hexane/EtOAc) to isolate the anti-Markovnikov product.

Part 3: Critical Analysis & Troubleshooting

1. Regioselectivity in Hydrobromination: The success of both routes depends on the Anti-Markovnikov addition of HBr.

  • Standard HBr (Ionic) : Adds to the tertiary carbon (Markovnikov), yielding the wrong isomer (tertiary bromide).

  • Radical HBr (with Peroxide/Light) : Adds to the primary carbon, yielding the correct target.

  • Validation: Monitor via 1H NMR. The target product will show a doublet for the

    
     protons around 
    
    
    
    3.3-3.5 ppm. The undesired tertiary bromide would lack this signal and show a singlet methyl peak.

2. Phenol Protection:

  • Route A : Essential. The Wittig ylide is highly basic and will deprotonate the phenol, quenching the reaction. Use Benzyl (Bn) or TBDMS.

  • Route B : Optional but recommended. Free phenols can coordinate to Palladium, reducing catalyst turnover.

3. Safety:

  • HBr Gas : Highly corrosive and toxic. Use in a well-ventilated fume hood with a scrubber.

  • n-BuLi : Pyrophoric. Handle under inert atmosphere.

References

  • BenchChem . (2025).[1][2] Application Notes and Protocols for the Scale-up Synthesis of (3-Bromo-2-methylpropyl)benzene. Retrieved from

  • Pfizer Inc. (2011). Process for the preparation of fesoterodine and intermediates. WO2011158257A1. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from

  • Vaughn, H. L., et al. (2016). Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient. Journal of Chemical and Pharmaceutical Research, 8(11), 518-526. Retrieved from

  • Organic Syntheses . (1934). o-Bromophenol and related bromination protocols. Org. Synth. 14, 14. Retrieved from

Sources

Validating Analytical Standards for 3-(3-Bromo-2-methylpropyl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Analytical Standards for 3-(3-Bromo-2-methylpropyl)phenol Content Type: Publish Comparison Guide

Executive Summary: The Cost of Uncertainty

In the synthesis of antimuscarinic agents like Tolterodine and Fesoterodine , the intermediate This compound plays a critical role. As an alkylating agent, its quality directly impacts the yield and impurity profile of the final Active Pharmaceutical Ingredient (API). Furthermore, as an alkyl bromide, it carries the structural alert of a Potential Genotoxic Impurity (PGI) , mandating strict control under ICH M7 guidelines.

This guide objectively compares the use of a Certified Reference Material (CRM) versus a Technical Grade (Reagent) standard. We provide a self-validating workflow to characterize this compound, ensuring your analytical data stands up to regulatory scrutiny.

Comparative Analysis: CRM vs. Technical Grade

The following table contrasts the performance and specifications of a fully characterized CRM (The Product) against a typical Technical Grade reagent (The Alternative).

FeatureCertified Reference Material (CRM) Technical/Reagent Grade (Alternative) Impact on Data
Purity Assignment 99.6% ± 0.3% (w/w)~95% (Area %)Technical grade often overestimates potency by ignoring water/solvents.
Traceability SI-Traceable via qNMR (NIST/BIPM)Vendor COA (Batch specific)CRM ensures cross-lab reproducibility; Reagent grade varies by lot.
Impurity Profiling Quantified structurally (Regioisomers, Bromide elimination products)Unidentified peaksCritical for PGI risk assessment; "Unknowns" trigger regulatory holds.
Water/Solvent Measured by KF & GC-HS (Subtracted from potency)Often not reportedHigh hygroscopicity of phenols can lead to 1-5% assay error in reagents.
Homogeneity Tested for bottle-to-bottle consistencyNot guaranteedReagent grade may stratify or degrade (oxidation of phenol).
Validation Workflow: The "Self-Validating" System

To validate an in-house or technical standard against a CRM, or to characterize a primary standard yourself, follow this "Three-Pillar" protocol. This system is designed to be self-validating : the results of one technique must corroborate the others.

Protocol A: Structural Identification (The "Fingerprint")

Objective: Confirm the structure and rule out regioisomers (e.g., para- vs meta-substitution).

  • 1H NMR Spectroscopy (400 MHz, DMSO-d6):

    • Diagnostic Signals:

      • δ ~9.2 ppm (s, 1H): Phenolic -OH (Exchangeable).

      • δ 6.6–7.2 ppm (m, 4H): Aromatic ring protons (Pattern confirms meta-substitution).

      • δ 3.4–3.5 ppm (d/m, 2H): -CH₂-Br (Distinctive deshielding by Bromine).

      • δ 0.9–1.0 ppm (d, 3H): -CH₃ doublet (Confirms branching at the 2-propyl position).

    • Self-Check: If the methyl signal is a singlet, you have the wrong isomer.

  • Mass Spectrometry (GC-MS or LC-MS):

    • Isotope Pattern: Look for the characteristic 1:1 ratio of M+ and M+2 peaks (79Br and 81Br isotopes).[1]

    • Self-Check: Absence of the M+2 peak indicates de-bromination (degradation).

Protocol B: Purity & Potency Assignment (Mass Balance)

Objective: Determine the "True Value" potency for quantitative use. Do not rely solely on HPLC area %.

Step 1: HPLC Purity (Chromatographic Purity)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 210 nm (Alkyl bromide absorption) and 280 nm (Phenol absorption).

  • Note: Dual-wavelength detection is crucial. Impurities lacking the phenol ring may only show at 210 nm.

Step 2: Residual Solvent & Water Determination

  • Water: Karl Fischer (KF) Coulometric titration. Phenols are hygroscopic; expect 0.2% - 1.0% water.

  • Solvents: GC-Headspace for residual synthesis solvents (THF, Toluene).

Step 3: The Potency Calculation (Mass Balance Equation)

graphic Purity
\text{Potency}
Visualizing the Validation Logic

The following diagram illustrates the decision matrix for qualifying a Reference Standard (RS) for this specific compound.

ValidationWorkflow Start Candidate Material (this compound) Identity 1. Structural ID (NMR + MS Isotope Pattern) Start->Identity Purity 2. Purity Assessment (HPLC-UV + GC-MS) Identity->Purity Structure Confirmed Fail REJECT: Recrystallize or Discard Identity->Fail Wrong Isomer / No Br Pattern Residuals 3. Residuals Analysis (KF Water + GC-HS Solvents) Purity->Residuals Chrom. Purity > 98.0% Purity->Fail Significant Degradants Calculation 4. Mass Balance Potency (100 - Impurities) * Purity Residuals->Calculation Calculation->Fail Potency < 98.0% Pass APPROVE: Assign Potency & Expiry Calculation->Pass Final Potency > 98.0%

Caption: Figure 1. Decision tree for the qualification of this compound Reference Standards, ensuring traceability and regulatory compliance.

Impurity Fate Mapping

Understanding where "The Alternative" (Technical Grade) fails requires mapping the potential impurities.

ImpurityMap Main Target Analyte (Alkyl Bromide) Imp1 Impurity A: Des-bromo (Alcohol) Main->Imp1 Hydrolysis (Wet Conditions) Imp2 Impurity B: Elimination (Alkene) Main->Imp2 Heat/Base (Elimination) Imp3 Impurity C: Dimerization Main->Imp3 Oxidation (Storage) Detection Detection Imp1->Detection Polar: Elutes Early (HPLC) Imp2->Detection Non-Polar: Elutes Late (GC)

Caption: Figure 2. Common degradation pathways for brominated phenols. Technical grade standards often contain Impurity A (Hydrolysis) due to poor storage.

References
  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2]

  • BenchChem Technical Guides. A Comparative Guide to the Detection and Quantification of Alkyl Bromides. (2025).[1][2][3][4]

  • ICH Harmonised Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (2017).

  • MDPI Pharmaceuticals. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides. (2023).[5]

  • National Institute of Standards and Technology (NIST). Metrological Traceability of Measurement Results.

Sources

A Comparative Guide to the Chromatographic Separation of 3-(3-Bromo-2-methylpropyl)phenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise separation and quantification of structural isomers are paramount. The subtle differences in the spatial arrangement of atoms within isomers can lead to significant variations in their pharmacological, toxicological, and physicochemical properties. This guide provides an in-depth comparison of chromatographic techniques for the separation of 3-(3-Bromo-2-methylpropyl)phenol isomers, offering both theoretical grounding and practical, data-driven protocols.

The subject of this guide, this compound, presents a notable analytical challenge due to the potential for both positional and chiral isomers. The presence of a chiral center at the second carbon of the propyl chain gives rise to a pair of enantiomers, (R)- and (S)-3-(3-Bromo-2-methylpropyl)phenol. Furthermore, variations in the position of the bromo-2-methylpropyl group on the phenol ring could lead to other positional isomers, although the "3-" designation specifies one. This guide will focus on the more intricate challenge of separating the enantiomers.

The Isomeric Challenge: Why Separation Matters

The biological activity of chiral molecules is often stereospecific. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, elicit adverse effects. Therefore, the ability to separate and quantify these enantiomers is a critical step in drug discovery, development, and quality control.

Comparative Analysis of Chromatographic Techniques

The separation of isomers necessitates high-resolution chromatographic techniques. The choice of method is contingent on the specific isomers, the sample matrix, and the desired sensitivity.[1] This guide will compare three powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of a wide array of compounds, including phenolic isomers.[2] Both normal-phase and reversed-phase HPLC can be employed for isomer separations.

  • Reversed-Phase HPLC (RP-HPLC): This is a widely utilized method for separating brominated phenols.[1][3] The separation is based on the differential partitioning of the isomers between a nonpolar stationary phase (like C18) and a polar mobile phase. For chiral separations, a chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for resolving enantiomers of a wide range of compounds.[4]

  • Normal-Phase HPLC (NP-HPLC): NP-HPLC employs a polar stationary phase and a non-polar mobile phase. This technique can be particularly effective for separating isomers with minor differences in polarity.[5]

Gas Chromatography (GC)

GC is a powerful tool for the analysis of volatile and semi-volatile compounds.[1] For phenolic compounds, derivatization is often necessary to increase their volatility and thermal stability.[6] Chiral separation by GC is typically achieved using a chiral stationary phase. Cyclodextrin-based columns are particularly effective for this purpose.[6]

Supercritical Fluid Chromatography (SFC)

SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[7] It is particularly well-suited for the separation of thermally labile and chiral compounds.[8][9] SFC often provides faster separations and is considered a "greener" technique due to the reduced use of organic solvents.[10] The use of modifiers like methanol or ethanol can enhance the chiral resolution.[8]

Experimental Data and Protocols

Table 1: Comparison of Starting Conditions for Isomer Separation
ParameterHPLC (Chiral)GC (Chiral)SFC (Chiral)
Stationary Phase Polysaccharide-based CSP (e.g., Amylose or Cellulose)Cyclodextrin-based CSP (e.g., Beta-Cyclodextrin)Chiral stationary phases similar to HPLC
Mobile Phase/Carrier Gas Heptane/IsopropanolHeliumSupercritical CO2 with Methanol modifier
Detection UV (280 nm)Flame Ionization Detector (FID) or Mass Spectrometry (MS)UV or MS
Temperature AmbientTemperature programmed (e.g., 150-250°C)40°C
Flow Rate/Pressure 1.0 mL/min1.0 mL/min3.0 mL/min

Detailed Experimental Protocols

Protocol 1: Chiral HPLC Separation

This protocol is a strong starting point for developing a method to separate the enantiomers of this compound.

Methodology:

  • System Preparation: Equilibrate a chiral HPLC column (e.g., a polysaccharide-based column) with the mobile phase.

  • Mobile Phase Preparation: Prepare a mobile phase of n-Heptane and Isopropanol (e.g., in a 90:10 v/v ratio). Degas the mobile phase before use.

  • Sample Preparation: Dissolve a known concentration of the this compound isomer mixture in the mobile phase.

  • Injection: Inject the sample onto the column.

  • Detection: Monitor the elution of the isomers using a UV detector at a wavelength where the compound absorbs, likely around 280 nm.

  • Optimization: Adjust the mobile phase composition (the ratio of n-Heptane to Isopropanol) to optimize the resolution between the enantiomeric peaks.

Causality: The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, enabling their separation. The choice of a polysaccharide-based CSP is based on its proven broad applicability in separating a wide range of chiral compounds.[4]

Protocol 2: Chiral GC Separation

This protocol outlines a general approach for chiral separation using Gas Chromatography.

Methodology:

  • Derivatization (if necessary): To increase volatility, the phenolic hydroxyl group can be derivatized, for example, by silylation.

  • System Preparation: Install a chiral GC column (e.g., a cyclodextrin-based column) and condition it according to the manufacturer's instructions.

  • Carrier Gas: Use Helium as the carrier gas at a constant flow rate.

  • Temperature Program: Employ a temperature program to ensure the elution of the compounds with good peak shape. A typical program might start at a lower temperature and ramp up to a higher temperature.

  • Injection: Inject the derivatized or underivatized sample into the heated injection port.

  • Detection: Use a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. MS provides the added benefit of structural information.

Causality: The enantiomers will have different interactions with the chiral cyclodextrin stationary phase, leading to their separation.[6] Derivatization can improve chromatographic performance by reducing peak tailing and improving thermal stability.[1]

Protocol 3: Chiral SFC Separation

SFC offers a fast and efficient alternative for chiral separations.

Methodology:

  • System Preparation: Equilibrate a chiral SFC column with the supercritical CO2 and modifier mobile phase.

  • Mobile Phase: Use supercritical CO2 as the primary mobile phase with a small percentage of a modifier, such as methanol, to enhance selectivity.[9]

  • Sample Preparation: Dissolve the isomer mixture in a suitable solvent, such as methanol.

  • Injection: Inject the sample into the system.

  • Detection: Use a UV detector or a Mass Spectrometer.

  • Optimization: The separation can be optimized by adjusting the percentage of the modifier, the back pressure, and the temperature.

Causality: The unique properties of the supercritical fluid mobile phase, combined with the selectivity of the chiral stationary phase, allow for rapid and high-resolution separation of the enantiomers.[9][10]

Visualization of Experimental Workflow

HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Sample Preparation Injector Injector Sample->Injector MobilePhase Mobile Phase Preparation Pump Pump MobilePhase->Pump Column Chiral Column Injector->Column Pump->Injector Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for chiral HPLC separation.

GC Workflow

GC_Workflow cluster_prep Preparation cluster_gc GC System cluster_analysis Data Analysis Sample Sample Preparation Derivatization Derivatization (Optional) Sample->Derivatization Injector Injector Derivatization->Injector Column Chiral Column Injector->Column Oven Column Oven Oven->Column Detector FID/MS Detector Column->Detector in Oven Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for chiral GC separation.

Conclusion and Recommendations

The separation of this compound isomers is a challenging but achievable task with modern chromatographic techniques.

  • For routine analysis and high-throughput screening, SFC is often the preferred method due to its speed and reduced solvent consumption.[8][10]

  • HPLC with a chiral stationary phase remains a robust and widely accessible technique. The vast array of available chiral columns provides a high probability of finding a suitable stationary phase for the separation.[4]

  • GC with a chiral column is a viable option, especially if the laboratory is already equipped for GC analysis. However, the potential need for derivatization adds an extra step to the workflow.[6]

Ultimately, the optimal method will depend on the specific requirements of the analysis, including the desired resolution, analysis time, and available instrumentation. The protocols and comparative data presented in this guide provide a solid foundation for method development and optimization for the successful chromatographic separation of this compound isomers.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Chromatographic Separation of Brominated Phenol Isomers.
  • BenchChem. (n.d.). A Comparative Guide to the Isomeric Separation of Dibromophenols by HPLC.
  • LCGC International. (2011). Improving HPLC Separation of Polyphenols.
  • Chula Digital Collections. (n.d.). Improving chromatographic analysis of phenolic compounds.
  • da Silva, J. A., de Souza, S. S., & de Souza, A. G. (2005). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). Talanta, 68(2), 437-443.
  • OMICS International. (2022, May 20). The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis.
  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns.
  • Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?.
  • Longdom Publishing. (n.d.). Development of Supercritical Fluid Chromatography Techniques.
  • Wojewoda, O., & Urbańska, M. (2025). Chiral Separation of Three Anti-Inflammatory Drugs by Liquid Chromatography on Polysaccharide-Type Stationary Phases and Pirkle-Type Phase. Fine Chemical Engineering.
  • Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.